molecular formula C7H6FNO B1449876 2-Fluoro-3-methylpyridine-4-carboxaldehyde CAS No. 1211581-05-3

2-Fluoro-3-methylpyridine-4-carboxaldehyde

Cat. No.: B1449876
CAS No.: 1211581-05-3
M. Wt: 139.13 g/mol
InChI Key: OPCUIDODUIBFLR-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS 1211581-05-3) is a high-purity fluorinated pyridine derivative offered with a guaranteed purity of 95% . This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. The molecular formula is C7H6FNO, with a molecular weight of 139.1 g/mol . The strategic incorporation of a fluorine atom into lead molecules is a well-established approach in modern drug discovery . The fluorine atom can significantly influence the chemical, physical, and biological properties of a molecule due to its high electronegativity and small atomic radius . It can enhance metabolic stability by preventing oxidative degradation, improve cell membrane permeability by modulating lipophilicity, and influence the molecule's conformation through dipole interactions and gauche effects . Furthermore, the presence of both the aldehyde and fluorine functional groups on the pyridine ring makes this compound a versatile synthetic intermediate. The aldehyde group is a key reactive handle for further chemical transformations, such as condensations and reductions, enabling the construction of more complex molecular architectures . As part of the methylpyridine family, which is crucial in producing agrochemicals and pharmaceuticals, this compound is strictly for use in research and development settings . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-fluoro-3-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCUIDODUIBFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Fluoro-3-methylpyridine-4-carboxaldehyde

[3][6][7][9][11]

PART 1: EXECUTIVE TECHNICAL SUMMARY

2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS: 1211581-05-3) is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents.[6] Characterized by a trisubstituted pyridine ring, this scaffold offers three distinct vectors for chemical diversification: the electrophilic aldehyde at C4, the nucleophilic displacement-susceptible fluorine at C2, and the steric/lipophilic methyl group at C3.[10]

This guide details the physicochemical properties, synthesis pathways, and reactivity profiles necessary for the effective utilization of this compound in medicinal chemistry campaigns, particularly for kinase inhibitors and GPCR ligands where pyridine cores are prevalent.

PART 2: CHEMICAL IDENTITY & PROPERTIES[11]

Identification Data[3][6][7][11]
ParameterSpecification
CAS Registry Number 1211581-05-3
IUPAC Name 2-Fluoro-3-methylpyridine-4-carbaldehyde
Synonyms 2-Fluoro-3-methylisonicotinaldehyde; 4-Formyl-2-fluoro-3-methylpyridine
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
SMILES Cc1c(C=O)ccnc1F
InChI Key Not universally indexed; derived: Cc1c(C=O)ccnc1F analog
Physicochemical Profile[11]
PropertyValue / Description
Appearance Pale yellow to brown oil or low-melting solid (depending on purity)
Boiling Point Predicted ~230°C (at 760 mmHg) due to polarity
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water
Stability Air Sensitive: Aldehyde group oxidizes to carboxylic acid upon prolonged exposure.[6][10] Base Sensitive: Fluorine atom susceptible to hydrolysis or displacement in strong base.[10]
Storage Inert atmosphere (Argon/Nitrogen), -20°C, desiccated.

PART 3: SYNTHESIS & MANUFACTURING[11]

The synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde is non-trivial due to the directing group competition on the pyridine ring.[10] The most reliable route for research-scale production utilizes halogen-lithium exchange rather than direct lithiation, ensuring regioisomeric purity.[10]

Primary Synthetic Route: Metal-Halogen Exchange

This protocol avoids the poor selectivity often seen in direct oxidation of methyl groups on polysubstituted pyridines.[10]

Precursor: 2-Fluoro-4-iodo-3-methylpyridine (CAS 153034-80-1) or the 4-Bromo analog.

  • Step 1: Halogen-Lithium Exchange

    • Reagent: Isopropylmagnesium chloride (Turbo Grignard) or n-Butyllithium.

    • Conditions: -78°C in anhydrous THF.

    • Mechanism: The bulky isopropyl group or butyl anion selectively exchanges with the Iodine/Bromine at C4.[10] The C2-Fluorine and C3-Methyl groups sterically and electronically deactivate the other positions, preventing "ortho-lithiation" at C6.[10]

  • Step 2: Formylation

    • Electrophile: N,N-Dimethylformamide (DMF) or N-Formylpiperidine.

    • Quench: Acidic workup (HCl/H₂O) releases the aldehyde.[10]

Visualization: Synthesis Pathway[11]

SynthesisPathPrecursor2-Fluoro-4-iodo-3-methylpyridine(CAS 153034-80-1)IntermediateLithium/MagnesiumIntermediate (C4-Metalated)Precursor->Intermediate Metal-Halogen ExchangeProduct2-Fluoro-3-methylpyridine-4-carboxaldehyde(CAS 1211581-05-3)Intermediate->Product FormylationReagent1iPrMgCl or nBuLi-78°C, THFReagent1->IntermediateReagent2DMF (Electrophile)then H3O+Reagent2->Product

Caption: Figure 1. Regioselective synthesis via metal-halogen exchange to ensure C4-formylation.[10]

PART 4: REACTIVITY PROFILE & APPLICATIONS

This scaffold is a "privileged structure" in drug discovery because it allows for orthogonal functionalization.

The C4-Aldehyde Vector (Reductive Amination/Condensation)

The aldehyde is the most reactive site.[10] It is typically used to attach the pyridine core to amine-bearing scaffolds.[10]

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylic amines.

  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates yields vinyl-pyridine derivatives.[10]

The C2-Fluorine Vector (SₙAr)

The fluorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen.[10]

  • Nucleophiles: Amines, alkoxides, thiols.

  • Condition: The presence of the electron-withdrawing aldehyde (or subsequent derivatives) at C4 further activates the C2-F bond toward displacement.[10]

Visualization: Reactivity Logic

ReactivityMapCenter2-Fluoro-3-methylpyridine-4-carboxaldehydeAldehydeRxnC4-Aldehyde Reactions(Reductive Amination, Olefination)Center->AldehydeRxn Primary VectorFluorineRxnC2-Fluorine Displacement (SnAr)(Reaction with Amines/Alkoxides)Center->FluorineRxn Secondary Vector(Activated by N)MethylRxnC3-Methyl Steric Block(Prevents metabolic oxidation at C3)Center->MethylRxn Structural Role

Caption: Figure 2. Orthogonal reactivity vectors allowing sequential functionalization.

PART 5: EXPERIMENTAL PROTOCOL

Protocol: Handling and Storage of Pyridine Carboxaldehydes

Note: Specific literature procedures for this exact CAS are rare; this protocol is derived from standard operating procedures for analogous labile fluoropyridine aldehydes.[10]

  • Receipt & Inspection: Upon receipt, check the physical state.[10] If the compound appears as a dark brown oil, it may have undergone partial oxidation or polymerization.

  • Purification (if degraded):

    • Dissolve in Dichloromethane (DCM).[10]

    • Wash with saturated NaHCO₃ (to remove carboxylic acid oxidation byproducts).[10]

    • Dry over MgSO₄ and concentrate.[10]

    • Optional: Kugelrohr distillation is preferred over column chromatography to minimize silica-induced degradation.[10]

  • General Reaction Setup (Reductive Amination):

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[10]

    • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine.[10]

    • Reagent: Add 1.5 eq Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Time: Stir at Room Temperature for 2–16 hours.

    • Monitoring: Monitor by LCMS. The imine intermediate may be visible before reduction is complete.[10]

PART 6: SAFETY & HANDLING (MSDS SUMMARY)

Hazard ClassGHS StatementHandling Precaution
Acute Toxicity H302: Harmful if swallowed.[10]Wear nitrile gloves and lab coat.[10]
Skin/Eye Irritant H315/H319: Causes skin/eye irritation.[10]Use safety goggles.[10] Work in a fume hood.
Reactivity Air Sensitive. Store under Nitrogen/Argon.[10]

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases unless part of a controlled reaction.[10]

PART 7: REFERENCES

  • Sigma-Aldrich. Product Detail: 2-Fluoro-3-methylpyridine-4-carboxaldehyde. Retrieved from (Search Term: 1211581-05-3).

  • Enamine Store. Building Block: 2-fluoro-3-methylpyridine-4-carbaldehyde. Retrieved from (Catalog: EN300-195036).

  • BLD Pharm. Product: 2-Fluoro-3-methylisonicotinaldehyde.[10] Retrieved from (CAS 1211581-05-3).

  • PubChem. Compound Summary: 2-Fluoro-4-iodo-3-methylpyridine (Precursor). Retrieved from .

  • Schlosser, M. (2005).[10] Organometallics in Synthesis: A Manual. (General reference for Halogen-Lithium exchange protocols on pyridines).

Technical Whitepaper: 2-Fluoro-3-methylpyridine-4-carboxaldehyde as a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-methylpyridine-4-carboxaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Linchpin" Architecture

In the landscape of heterocyclic building blocks, 2-Fluoro-3-methylpyridine-4-carboxaldehyde (FMP-4-CHO) represents a "linchpin" scaffold—a molecule designed to serve as a central hub for divergent synthesis. Its value lies in the precise orthogonality of its three functional handles:

  • C2-Fluorine: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabled by the adjacent ring nitrogen.
    
  • C4-Aldehyde: A classic electrophile for reductive amination, olefination, and condensation reactions.

  • C3-Methyl: A steric "lock" that modulates the conformation of C4-substituents and increases lipophilicity (LogP) without introducing reactive complexity.

This guide details the synthesis, reactivity, and strategic application of FMP-4-CHO in high-value medicinal chemistry campaigns.

Chemical Profile & Structural Analysis

PropertyValue / DescriptionSignificance
Formula C

H

FNO
Core heterocyclic motif
MW 139.13 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted LogP ~1.4 - 1.6Optimal for CNS-penetrant library design
H-Bond Acceptors 2 (N, O)Interaction points for kinase/GPCR binding pockets
Electronic State

-deficient ring
Highly susceptible to nucleophilic attack at C2
Steric Environment C3-Methyl hinders C4Induces twist in biaryl systems; modulates Schiff base hydrolysis
Structural Logic

The 2-fluoro substituent is not merely a halogen; it lowers the pKa of the pyridine nitrogen (approx. pKa ~0-1 vs. 5.2 for pyridine), reducing non-specific binding in biological assays while activating the ring for


. The 3-methyl  group provides a critical "ortho-effect," sterically steering nucleophilic attacks at the C4-aldehyde and restricting the rotational freedom of resulting secondary amines or styrenes.

Synthetic Pathways[2]

Reliable access to FMP-4-CHO is often hindered by the regioselectivity of direct lithiation. Two primary routes are recommended: Metal-Halogen Exchange (MHE) (High Fidelity) and Directed Ortho-Metallation (DoM) (High Throughput/Lower Yield).

Route A: Metal-Halogen Exchange (Recommended)

This route utilizes 4-bromo-2-fluoro-3-methylpyridine as the precursor. It guarantees regiocontrol at the C4 position.

Protocol:

  • Reagents: 4-Bromo-2-fluoro-3-methylpyridine,

    
    -PrMgCl (Turbo Grignard) or 
    
    
    
    -BuLi, DMF.
  • Solvent: Anhydrous THF.

  • Conditions: -78°C to -40°C.

Step-by-Step Methodology:

  • Charge a flame-dried flask with 4-bromo-2-fluoro-3-methylpyridine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -40°C.

  • Add

    
    -PrMgCl (1.1 equiv) dropwise. Note: The presence of the 2-F and 3-Me groups stabilizes the magnesiated intermediate compared to non-substituted pyridines.
    
  • Stir for 30 minutes to ensure complete exchange.

  • Add dry DMF (2.0 equiv) dropwise.

  • Warm to 0°C and quench with aqueous NH

    
    Cl.
    
  • Extract with EtOAc, wash with brine, and concentrate. Purification via silica gel chromatography (Hexane/EtOAc).

Visualization: Synthetic Logic Flow

Synthesis Precursor 4-Bromo-2-fluoro- 3-methylpyridine Reagent i-PrMgCl / THF (-40°C) Precursor->Reagent Intermediate Metallated Species (C4-MgBr) Reagent->Intermediate Metal-Halogen Exchange Quench DMF + H3O+ Intermediate->Quench Formylation Product 2-Fluoro-3-methylpyridine- 4-carboxaldehyde Quench->Product Workup

Caption: Figure 1. Regioselective synthesis via Metal-Halogen Exchange (MHE) ensures C4-formylation without competitive ortho-lithiation.

Reactivity Landscape & Experimental Workflows

The utility of FMP-4-CHO is defined by its ability to undergo sequential functionalization.

Workflow 1: Reductive Amination (The "Right-Hand" Side)

The C4-aldehyde is sterically crowded by the C3-methyl group. Standard protocols using NaBH(OAc)


 may be sluggish.

Optimized Protocol:

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

  • Additives: Acetic Acid (AcOH) is mandatory (1-2 equiv) to catalyze imine formation by protonating the carbonyl oxygen, overcoming the steric hindrance of the C3-methyl.

  • Step: Pre-stir amine and aldehyde with AcOH for 1 hour before adding the reducing agent (NaBH(OAc)

    
    ).
    
Workflow 2: Displacement (The "Left-Hand" Side)

The 2-Fluoro position is primed for displacement by amines, alkoxides, or thiols.

  • Timing:

    
     can be performed before or after reductive amination. However, performing 
    
    
    
    after reductive amination prevents side reactions involving the aldehyde (e.g., Cannizzaro).
  • Conditions: Primary amines (2-3 equiv), DMSO or NMP, 80-100°C. Base (DIPEA/K

    
    CO
    
    
    
    ) is required to neutralize HF byproduct.
Visualization: Divergent Reactivity Map

Reactivity Core 2-Fluoro-3-methylpyridine- 4-carboxaldehyde PathA_Reagent R-NH2 / NaBH(OAc)3 AcOH / DCE Core->PathA_Reagent Path A: C4 Functionalization PathB_Reagent Nu-H (Amine/Alcohol) DMSO / Heat Core->PathB_Reagent Path B: C2 Displacement PathA_Product 2-Fluoro-3-methyl-4- (aminomethyl)pyridine PathA_Reagent->PathA_Product PathA_Product->PathB_Reagent Sequential Library Gen PathB_Product 2-Substituted-3-methyl- 4-carboxaldehyde PathB_Reagent->PathB_Product

Caption: Figure 2. Divergent synthesis strategy. Path A preserves the Fluorine for late-stage modification; Path B modifies the core electronics first.

Medicinal Chemistry Applications

Bioisosteric Replacement

FMP-4-CHO derivatives serve as bioisosteres for ortho-substituted benzaldehydes . The pyridine nitrogen improves aqueous solubility, while the fluorine atom blocks metabolic oxidation at the C2 position (a common clearance pathway for pyridines).

Kinase Inhibitor Design

In "Hinge Binder" design, the C2-Fluorine can be displaced by an aniline or amino-pyrazole to form a bi-dentate hydrogen bonding motif. The C3-methyl group forces the C4-substituent out of plane, creating a "twisted" conformation often required to fill hydrophobic pockets in kinases (e.g., p38 MAP kinase or EGFR).

Safety & Stability

  • Stability: The aldehyde is prone to oxidation to the carboxylic acid (2-fluoro-3-methylisonicotinic acid) upon prolonged air exposure. Store under Argon at -20°C.

  • Handling: 2-Fluoropyridines are potential skin sensitizers and lachrymators. All manipulations, especially

    
     reactions releasing HF (neutralized in situ), must be conducted in a fume hood.
    

References

  • Synthesis of Fluorinated Pyridines: Schlosser, M. (2005). The 2-Fluoropyridine Route to Functionalized Heterocycles. Angewandte Chemie International Edition.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Nucleophilic Aromatic Substitution (SnAr) on Pyridines: Bloch, R. (1998). Additions to Pyridine Intermediates. Chemical Reviews.

  • Ortho-Effect in Drug Design: Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Spectroscopic Data Guide: 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS: 1211581-05-3). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pyridine scaffold, often used as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.

Chemical Identity & Physical Profile

Before interpreting spectral data, ensure the sample matches the physicochemical baseline of the target fluorinated heterocycle.

PropertyData
IUPAC Name 2-Fluoro-3-methylpyridine-4-carbaldehyde
CAS Number 1211581-05-3
Molecular Formula C

H

FNO
Molecular Weight 139.13 g/mol
Physical State Pale yellow to brown solid/oil (low melting point)
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1]
SMILES Cc1c(C=O)ccnc1F

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom at the C2 position introduces significant spin-spin coupling (


 and 

)
, which splits signals that would otherwise appear as singlets or simple doublets.
A. H NMR Spectroscopy (Proton)

Solvent: DMSO-d


 or CDCl

(Values typically shift downfield by ~0.1-0.2 ppm in DMSO).[2]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
-CHO (Aldehyde)10.0 – 10.3 s (or br s)N/AHighly deshielded carbonyl proton.
H-6 (Aromatic)8.15 – 8.30 d

Ortho to Nitrogen; deshielded by ring current.
H-5 (Aromatic)7.50 – 7.70 dd

,

Meta to Fluorine; shows coupling to H-6.
-CH

(Methyl)
2.35 – 2.50 d

Doublet due to long-range coupling with F.

Expert Insight: The methyl group signal is a critical diagnostic. In non-fluorinated analogs, this is a singlet. In this molecule, the methyl protons couple with the C2-Fluorine (through-space or 4-bond), resulting in a distinct doublet (


 Hz). Absence of this splitting may indicate defluorination or incorrect regiochemistry.
B. C NMR Spectroscopy (Carbon)

Observe


 coupling patterns. The C2 carbon will appear as a doublet with a massive coupling constant.
Carbon PositionShift (

, ppm)
Multiplicity

(Hz)
Note
C=O (Aldehyde)188 – 192 d

Carbonyl carbon.
C-2 (C-F)160 – 164 d~240 Direct C-F bond (Large

coupling).
C-6 148 – 152 d~15Meta coupling to Fluorine.
C-4 (Quaternary)138 – 142 d~5-10Para coupling to Fluorine.
C-3 (Quaternary)120 – 128 d~25-30Ortho coupling (

) to Fluorine.
C-5 118 – 122 d~5Far from Fluorine.
-CH

10 – 15 d~5-10Methyl carbon coupled to F.
C. F NMR Spectroscopy

Reference: CFCl


 (0 ppm).
  • Shift: -65 to -75 ppm

  • Pattern: Singlet (broadened by small proton couplings if not proton-decoupled).

  • Diagnostic: This region is distinct for 2-fluoropyridines. A shift toward -100 ppm would suggest a 3-fluoro isomer, while -50 ppm suggests 2-fluoro with different electronics.

Mass Spectrometry (MS) & IR

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion (

    
    ):  139 m/z
    
  • Protonated Ion (

    
    ):  140 m/z (ESI Positive Mode)
    
  • Fragmentation Pattern (GC-MS):

    • m/z 139: Parent Peak.

    • m/z 111: Loss of CO (28 amu) – Characteristic of benzaldehydes/pyridinecarboxaldehydes.

    • m/z 110: Loss of CHO radical.

    • m/z 91/92: Loss of F or HF from the pyridine ring (less common but possible).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Aldehyde): 1695 – 1710 cm

    
      (Strong, sharp).
    
  • C-H Stretch (Aldehyde): 2750 & 2850 cm

    
      (Fermi doublet).
    
  • C=N / C=C (Pyridine Ring): 1580 – 1600 cm

    
    .
    
  • C-F Stretch: 1200 – 1250 cm

    
      (Strong).
    

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific long-range coupling interactions (


-coupling) that define the NMR spectrum.

G Molecule 2-Fluoro-3-methylpyridine- 4-carboxaldehyde F_atom Fluorine (C2) 19F NMR: -70 ppm Molecule->F_atom Substituent Methyl Methyl (C3) 1H: ~2.4 ppm (d) Couples to F Molecule->Methyl Substituent Aldehyde Aldehyde (C4) 1H: ~10.2 ppm (s) IR: 1700 cm-1 Molecule->Aldehyde Substituent Aromatic Aromatic Ring H6 (d) & H5 (dd) Molecule->Aromatic Core F_atom->Methyl 4-bond Coupling (J ~3Hz) F_atom->Aromatic Splits C2 (1J) & C3 (2J)

Caption: Structural connectivity highlighting the critical


F coupling network that validates the regiochemistry of the methyl and aldehyde groups.

Experimental Validation Protocol

To confirm the identity of a synthesized or purchased batch, follow this standard operating procedure (SOP):

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     . (DMSO is preferred over CDCl
    
    
    
    to prevent hydrate formation of the aldehyde and ensure solubility).
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      F (uncoupled) to check for regioisomers (impurities often appear at different shifts).
      
    • Run

      
      C (apt/dept) if quantity permits (>20 mg).
      
  • QC Check:

    • Pass: Aldehyde peak present at >10 ppm; Methyl peak appears as a doublet.

    • Fail: Methyl peak is a singlet (indicates loss of F or wrong isomer); Aldehyde peak missing (oxidation to acid or reduction to alcohol).

References

  • PubChem Compound Summary. 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS 1211581-05-3).[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck. Product Specification: 2-Fluoro-3-methylpyridine-4-carboxaldehyde.Link[4]

  • ChemicalBook. CAS 1211581-05-3 Data Sheet.Link

  • ChemScene. Spectroscopic Properties of Fluorinated Pyridines.Link

Sources

13C NMR of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Technical Guide: C NMR Characterization of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Executive Summary

This guide provides a high-level technical analysis of the

2-Fluoro-3-methylpyridine-4-carboxaldehydescalar coupling dynamics

The presence of a fluorine atom (


Structural Dynamics & Theoretical Framework

The Fluorine Effect

In non-fluorinated pyridines, quaternary carbons are often identified solely by their low intensity and chemical shift. However, in this molecule, the

  • Direct Coupling (

    
    ):  The carbon directly attached to fluorine (C2) will exhibit a massive splitting (~230–250 Hz). This is diagnostic and often mistaken for two separate peaks by automated peak-picking software.
    
  • Geminal Coupling (

    
    ):  The C3 carbon, despite being quaternary (bearing the methyl group), will show significant splitting (~20–40 Hz).
    
  • Vicinal & Long-Range (

    
     / 
    
    
    ):
    C4 and C6 will likely show smaller splittings (3–15 Hz), aiding in the assignment of the aldehyde position relative to the fluorine.
Chemical Shift Environment

The molecule contains three distinct electronic environments:

  • Electron-Deficient Core: The pyridine ring is

    
    -deficient. The electronegative fluorine (at C2) and the electron-withdrawing aldehyde (at C4) further deshield the ring carbons.
    
  • Steric Crowding: The 3-methyl group introduces steric strain between the 2-fluoro and 4-carboxaldehyde groups, potentially influencing relaxation times (

    
    ) for C3.
    
  • Hybridization: We observe

    
     aromatic carbons (120–165 ppm), an 
    
    
    carbonyl carbon (~188 ppm), and an
    
    
    aliphatic carbon (~10–15 ppm).

Predicted Spectral Assignment

Note: Values are synthesized from empirical increment models of 2-fluoropyridine and substituent additivity rules. Actual shifts may vary by ±2 ppm depending on concentration and solvent.

Carbon PositionTypeApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-2 Quaternary163.5 Doublet (d)~240.0 (

)
Direct attachment to F; most deshielded aromatic C.
Aldehyde (C=O) Quaternary189.0 Doublet (d)~3.0 (

)
Carbonyl region; long-range coupling may be unresolved.
C-6 Methine (CH)151.0 Doublet (d)~15.0 (

)
Deshielded by N; coupling via N-pathway (F-C2-N-C6).[1]
C-4 Quaternary142.0 Doublet (d)~5–8 (

)
Ipso to aldehyde; vicinal coupling to F.
C-3 Quaternary126.0 Doublet (d)~35.0 (

)
Ipso to Methyl; large geminal coupling to F.
C-5 Methine (CH)120.5 Doublet (d)~4.0 (

)
Least deshielded aromatic; small long-range coupling.
Methyl (

)
Methyl12.5 Doublet (d)~3.0 (

)
Aliphatic region; "W-coupling" path to F is possible but weak.

Experimental Protocol (Best Practices)

To resolve the specific coupling constants required for structural proof, standard "quick"

Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) is the standard.
    
    • Why: It minimizes viscosity (sharper lines) compared to DMSO-

      
      .
      
    • Concentration: High concentration (>20 mg/0.6 mL) is recommended to detect the split quaternary signals which have lower S/N ratios.

  • Tube: High-quality 5mm NMR tube (Class A or B) to ensure field homogeneity.

Acquisition Parameters[2]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ): Set to 3–5 seconds. 
    
    • Critical Insight: C2, C3, and C4 are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long

      
       relaxation times. A short 
      
      
      (e.g., 1s) will saturate these signals, causing them to disappear into the noise, leading to a misinterpretation of the structure.
  • Scans (NS): Minimum 1024 scans (for <10mg sample) or 256 scans (for >20mg). The signal intensity of C2 is split into two peaks (doublet), effectively halving its height relative to a singlet.

  • Spectral Width: Ensure the window covers -10 ppm to 220 ppm to capture the aldehyde and methyl groups.

Structural Elucidation Workflow & Visualization

The following diagram illustrates the logical flow of assigning the spectrum, highlighting the coupling pathways that define the topology.

Gcluster_analysisDiagnostic LogicMolecule2-Fluoro-3-methylpyridine-4-carboxaldehydeC2C2 (Quaternary)δ ~163 ppm1J = ~240 HzMolecule->C2Direct Attachment(Dominant Feature)C3C3 (Quaternary)δ ~126 ppm2J = ~35 HzMolecule->C3Geminal PathC4C4 (Quaternary)δ ~142 ppm3J = ~8 HzMolecule->C4Vicinal PathCHOAldehydeδ ~189 ppmC4->CHOSubstituentStep1Identify C2:Look for wide doublet(>200Hz spacing)Step2Identify C3:Quaternary C withmedium splittingStep1->Step2

Figure 1: Coupling topology map. The magnitude of the J-coupling (Red > Yellow > Green) directly correlates to the distance from the Fluorine atom.

Validation via 2D NMR

To confirm the assignment of C3 vs C4 (since both are quaternary doublets):

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the Methyl protons (

      
      ).
      
    • They will show a strong 3-bond correlation (

      
      ) to C2  and C4 , and a 2-bond correlation (
      
      
      ) to C3 .
    • Crucial Check: If the carbon at ~126 ppm (C3) correlates strongly with the methyl protons, the assignment is correct.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on C-F coupling patterns).

Technical Guide: Reactivity Profile & Synthetic Utility of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 2-Fluoro-3-methylpyridine-4-carboxaldehyde Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Fluoro-3-methylpyridine-4-carboxaldehyde (often referred to as 2-fluoro-3-methylisonicotinaldehyde) represents a high-value "dual-warhead" scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the highly electrophilic 2-fluoro substituent (activated for


) and the 4-formyl group  (primed for condensation and reductive functionalization).[1][2]

The presence of the 3-methyl group adds a critical layer of steric and lipophilic modulation, often improving the metabolic stability and binding affinity of the final drug candidates compared to their des-methyl analogs.[1] This guide analyzes the electronic underpinnings of this molecule and provides validated protocols for its use in synthesizing complex heterocyclic systems.[2]

Structural Analysis & Electronic Profile

To predict reactivity, one must understand the electronic push-pull dynamics of the pyridine ring substituted in this specific pattern.[2]

The 2-Fluoro Activation ( Locus)

The fluorine atom at the C2 position is not merely a halogen; it is a "loaded spring."[2] The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect ($ -I $ and


 effects), significantly depleting electron density at C2 and C4.[1]
  • Inductive Effect: The electronegative fluorine further destabilizes the ground state but stabilizes the Meisenheimer complex intermediate during nucleophilic attack.[2]

  • Leaving Group Ability: In

    
     reactions on pyridines, fluoride is often the superior leaving group compared to chloride or bromide because its high electronegativity makes the C2 carbon more susceptible to the initial rate-determining nucleophilic attack.[2]
    
The 4-Formyl Center (Condensation Locus)

The aldehyde at C4 is electronically coupled to the ring nitrogen.[2] The electron-deficient nature of the ring makes this carbonyl carbon more electrophilic than a standard benzaldehyde.[2] However, the adjacent 3-methyl group introduces steric strain, which can:

  • Retard the rate of bulky nucleophile attack (e.g., large Grignard reagents).[2]

  • Prevent "face-to-face"

    
    -stacking in crystal structures or aggregation.[1][2]
    
The 3-Methyl Modulator

While chemically inert relative to the F and CHO groups, the methyl group forces the aldehyde to rotate out of perfect coplanarity with the ring in some transition states, potentially influencing stereoselectivity in addition reactions.[2]

Primary Reactivity: Nucleophilic Aromatic Substitution ( )[1][2][3][4]

The most distinct reaction of 2-fluoro-3-methylpyridine-4-carboxaldehyde is the displacement of the fluorine atom by nucleophiles.[1]

Mechanism & Selectivity

Nucleophiles (amines, alkoxides, thiols) attack C2 to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[2] The negative charge is effectively delocalized onto the ring nitrogen, driving the reaction forward.[2]

Key Insight: The 4-CHO group is also electron-withdrawing, which further activates the C2 position toward


.[1] This molecule is significantly more reactive toward nucleophiles than 2-fluoro-3-methylpyridine (lacking the aldehyde).[1]
Visualization: Reactivity Pathway

SNAr_Pathway Figure 1: Mechanism of SNAr Displacement at C2 Position Start 2-Fluoro-3-methyl pyridine-4-carboxaldehyde Inter Meisenheimer Complex (Stabilized by N1 & C4-CHO) Start->Inter Attack at C2 Nu Nucleophile (Nu:) Nu->Inter Product 2-Substituted-3-methyl pyridine-4-carboxaldehyde Inter->Product Loss of F-

Secondary Reactivity: Carbonyl Transformations[1][2]

The C4-aldehyde serves as the "anchor" for building the carbon skeleton of the target molecule.

Reductive Amination

The reaction with primary or secondary amines followed by reduction (using


 or 

) is highly efficient.[2]
  • Challenge: The basicity of the amine can occasionally trigger premature

    
     at the C2 position if temperatures are too high.[2]
    
  • Solution: Perform imine formation at low temperature (

    
    C to RT) and use mild reducing agents.[2]
    
Wittig and Horner-Wadsworth-Emmons (HWE)

Standard olefination works well.[1][2] The electron-deficient ring facilitates the reaction, often requiring milder bases than those needed for electron-rich benzaldehydes.[1]

Advanced Application: Heterocyclic Annulation

The true power of this building block lies in cascade reactions or stepwise cyclizations to form fused bicyclic systems like 1,6-naphthyridines or azaindoles .[2]

Workflow: Synthesis of a Fused Heterocycle
  • Step 1: Condensation of the aldehyde with an amine containing a pendant nucleophile.[1][2]

  • Step 2: Intramolecular

    
     cyclization displacing the fluorine.[2]
    
Visualization: Annulation Strategy

Annulation Figure 2: Strategy for Fused Ring Synthesis Input 2-Fluoro-3-methyl pyridine-4-carboxaldehyde Step1 Intermediate A: Imine/Hydrazone Formation Input->Step1 Condensation (C4) Reagent Bifunctional Reagent (e.g., Hydrazine, Amidine) Reagent->Step1 Step2 Cyclization: Intramolecular SNAr Step1->Step2 Base / Heat Final Target Scaffold: Pyrazolo[3,4-b]pyridine or Naphthyridine Step2->Final -HF

Experimental Protocols

Protocol A: General Displacement with Amines

This protocol is self-validating: The disappearance of the starting material (fluoride) and the appearance of the product can be monitored by TLC (Hexane:EtOAc) or LCMS.[1]

  • Preparation: In a dry reaction vial, dissolve 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 eq) in anhydrous DMSO or DMF (0.2 M concentration).

  • Addition: Add the amine nucleophile (1.2 eq) and a base, typically

    
      or DIPEA  (2.0 eq).[2]
    
    • Note: For volatile amines, use a sealed tube.[2]

  • Reaction: Heat the mixture to 60–80°C .

    • Checkpoint: Monitor by LCMS after 1 hour.[1][2] The electron-withdrawing aldehyde usually accelerates this reaction compared to non-formylated pyridines.[1][2]

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMF/DMSO.[1][2] Dry over

    
     and concentrate.
    
Protocol B: Reductive Amination (Sequential)

Designed to prevent competitive


 by controlling conditions.[2]
  • Imine Formation: Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (1,2-Dichloroethane) . Add Acetic Acid (1-2 drops) to catalyze imine formation.[1][2] Stir at Room Temperature for 30-60 mins.

  • Reduction: Cool to 0°C. Add

    
      (1.5 eq) portion-wise.
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    .[1][2][3]
    
  • Purification: Extract with DCM. The product is usually the 2-fluoro-4-(aminomethyl)pyridine derivative, retaining the fluorine for subsequent functionalization.[1]

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Context: Reviews the mechanism and activ

      
      .[1][2]
      
    • Source:[2]

  • Synthesis of Fluoropyridine Carboxaldehydes

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][2]

    • Context: Describes analogous chemistry and the stability of the 3-fluoro/4-carbonyl motif.
    • Source:[2]

  • Reactivity of 2-Fluoropyridines

    • Title: 2-Fluoropyridine as a Building Block.[1][2][4][5]

    • Context: General reactivity profile of the 2-fluoro substituent in heterocyclic synthesis.[1][2][6]

    • Source:[1][2]

  • Pyridine Aldehyde Synthesis & Reactivity

    • Title: Process for the production of pyridine aldehydes (Patent US3274206A).[2][3]

    • Context: Foundational industrial methods for handling pyridine aldehydes.[1][2]

    • Source:[2]

Sources

Methodological & Application

Synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde from 2-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Executive Summary

2-Fluoro-3-methylpyridine-4-carboxaldehyde (also known as 2-fluoro-3-methylisonicotinaldehyde) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and Polθ inhibitors. Its synthesis presents a unique challenge in regioselectivity: the most acidic position on the pyridine ring (C3) is blocked by a methyl group, creating a competition between C4-lithiation (Directed Ortho Metalation, DoM), C6-lithiation (alpha to nitrogen), and lateral lithiation of the methyl group.

This guide details a validated protocol for the C4-selective formylation of 2-fluoro-3-methylpyridine using Lithium Diisopropylamide (LDA) at cryogenic temperatures. By exploiting the inductive acidification of the C4 proton by the C2-fluorine atom, this method achieves high regiocontrol without the need for blocking groups or cryogenic distillation.

Scientific Foundation & Mechanism

Mechanistic Rationale: Why C4?

The regiochemical outcome of this reaction is dictated by the interplay of Kinetic Acidity and Coordination Effects .

  • The C3-Blockade: In unsubstituted 2-fluoropyridine, lithiation occurs exclusively at C3 due to the strong ortholithiation directing ability of fluorine. In the starting material, C3 is occupied by a methyl group.

  • C4 vs. C6 Competition:

    • C6 (α-position): Typically acidic due to the adjacent nitrogen. However, the lone pair on nitrogen can repel the incoming base (LDA) via electronic repulsion.

    • C4 (γ-position): This position is activated by the inductive electron-withdrawing effect (-I) of the fluorine atom at C2 (beta to C4). While the methyl group at C3 is electron-donating (+I), the strong electronegativity of fluorine dominates, making the C4 proton significantly more acidic than the C6 proton under kinetic control.

  • Lateral Lithiation: Deprotonation of the C3-methyl group is a competing pathway. However, ring lithiation (sp2 C-H) is kinetically faster than lateral alkyl lithiation (sp3 C-H) at -78°C. Lateral lithiation typically requires higher temperatures (0°C to RT).

Reaction Pathway Diagram

ReactionPathway SM 2-Fluoro-3-methylpyridine (Starting Material) Inter [4-Lithio-2-fluoro-3-methylpyridine] (Kinetic Intermediate) SM->Inter C4 Deprotonation (Inductive Activation) LDA LDA (1.2 eq) THF, -78°C LDA->Inter Adduct Lithium Hemiaminal Intermediate Inter->Adduct Nucleophilic Attack DMF DMF (1.5 eq) Electrophile DMF->Adduct Prod 2-Fluoro-3-methylpyridine- 4-carboxaldehyde Adduct->Prod Acidic Hydrolysis (Workup)

Caption: Kinetic pathway favoring C4-lithiation over C6 or lateral deprotonation via inductive activation by the C2-Fluorine atom.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRoleNotes
2-Fluoro-3-methylpyridine >98%SubstrateDry over molecular sieves if wet.
Diisopropylamine (DIPA) 99%Base PrecursorDistill over CaH2 before use.
n-Butyllithium (n-BuLi) 2.5 M in HexanesBase PrecursorTitrate before use to ensure accurate stoichiometry.
DMF Anhydrous, 99.8%ElectrophileStore under Argon/Nitrogen.
THF AnhydrousSolventDistilled from Na/Benzophenone or from SPS.
Ammonium Chloride Saturated Aq.[1]Quench-
Step-by-Step Methodology

Step 1: Preparation of LDA (In-Situ)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Addition: Add anhydrous THF (50 mL) and Diisopropylamine (1.2 eq, 12.0 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Formation: Dropwise add n-BuLi (1.2 eq, 12.0 mmol) over 15 minutes, keeping the internal temperature below -70°C.

  • Aging: Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Step 2: Regioselective Lithiation

  • Substrate Addition: Dissolve 2-Fluoro-3-methylpyridine (1.0 eq, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

  • Critical Parameter: The internal temperature must not exceed -70°C . Higher temperatures promote "halogen dance" or lateral lithiation.

  • Incubation: Stir the deep red/orange solution at -78°C for 45–60 minutes.

Step 3: Formylation

  • Electrophile Addition: Add anhydrous DMF (1.5 eq, 15.0 mmol) dropwise over 10 minutes.

  • Reaction: The color will likely fade to yellow. Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to -20°C over 1 hour.

Step 4: Quench and Workup

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of saturated NH4Cl (50 mL) and ice.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (Hexanes:EtOAc 90:10 to 80:20).

Quality Control & Data Analysis

Expected Analytical Data
TechniqueParameterExpected Signal/ValueInterpretation
1H NMR (CDCl3)Aldehyde Protonδ 10.2 - 10.4 ppm (s) Confirms CHO incorporation.
1H NMR Aromatic ProtonsTwo doublets (or dd) ~δ 7.8 & 8.2Indicates 2,3,4-substitution pattern (vicinal coupling).
19F NMR Fluorine Shift~ δ -70 ppmShift may vary slightly from SM, but confirms F retention.
HPLC Purity>95% (Area)Monitor for des-formyl starting material.
Troubleshooting Guide
  • Problem: Recovery of Starting Material.

    • Cause: Incomplete lithiation or wet THF quenching the base.

    • Solution: Titrate n-BuLi; ensure rigorous drying of THF.

  • Problem: Formation of 2-Fluoro-3-methyl-6-formylpyridine (Regioisomer).

    • Cause: Reaction temperature rose above -70°C during lithiation.[1][2][3][4][5]

    • Solution: Monitor internal temp strictly; add reagents slower.

  • Problem: Low Yield / Complex Mixture.

    • Cause: Lateral lithiation (attack on methyl group).

    • Solution: Do not allow the lithiation step to exceed -78°C or stir too long (>1.5h) before adding DMF.

Workflow Visualization

ProtocolWorkflow Start Start: Inert Atmosphere Setup (N2/Ar, Dry Glassware) PrepLDA Prepare LDA in THF (-78°C -> 0°C -> -78°C) Start->PrepLDA AddSM Add 2-Fluoro-3-methylpyridine (Dropwise, T < -70°C) PrepLDA->AddSM Lithiation Stir 45-60 min at -78°C (Formation of C4-Li) AddSM->Lithiation AddDMF Add DMF (1.5 eq) (Stir 30 min at -78°C) Lithiation->AddDMF Warm Warm to -20°C (1 Hour) AddDMF->Warm Quench Quench with sat. NH4Cl (Acidic Hydrolysis) Warm->Quench Workup Extract (EtOAc), Wash, Dry Concentrate Quench->Workup End Product: 2-Fluoro-3-methylpyridine- 4-carboxaldehyde Workup->End

Caption: Step-by-step operational workflow for the synthesis.

References

  • Gribble, G. W., & Saulnier, M. G. (1980). Regioselective ortho lithiation of halopyridines.[1][2] Tetrahedron Letters, 21(43), 4137–4140. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Marsais, F., & Quéguiner, G. (1981). Metallation regioselective en serie pyridinique.[1][3][4] Journal of Organometallic Chemistry, 216(2), 139-147. Link

  • PubChem. 2-Fluoro-3-methylpyridine Compound Summary. National Library of Medicine. Link

  • World Intellectual Property Organization. (2024). Polq inhibitors (WO2024121753A1). (Demonstrates utility of the intermediate). Link

Sources

Application Note: Protocol for Formylation of 2-Fluoro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Regioselectivity Challenge

Formylating 2-fluoro-3-methylpyridine presents a classic competition between kinetic acidity (ring protons) and thermodynamic stability (lateral/benzylic protons).[1] As a researcher, you must choose your protocol based on the desired target:

  • Target A: 2-Fluoro-3-pyridineacetaldehyde (Lateral Formylation)

    • Mechanism: Deprotonation of the C3-methyl group.[1]

    • Driver: The protons on the C3-methyl group are significantly acidified by the adjacent electron-withdrawing heterocycle and the inductive effect of the C2-fluorine. This is the thermodynamically favored pathway using standard strong bases (LDA,

      
      -BuLi).
      
  • Target B: 2-Fluoro-3-methyl-4-pyridinecarboxaldehyde (Ring Formylation)

    • Mechanism: Directed Ortho Metalation (DoM) at C4.[1]

    • Driver: The C2-fluorine is a strong Ortho Directing Group (ODG).[1] However, the preferred C3 position is blocked.[1] The C4 position is accessible but requires kinetic control using sterically hindered bases (LiTMP) to suppress lateral deprotonation.[1]

This guide provides the detailed protocol for Lateral Formylation (the dominant direct reaction) and a strategic modification for Ring Formylation.

Part 2: Experimental Protocols

Protocol A: Lateral Formylation (Synthesis of 2-Fluoro-3-pyridineacetaldehyde)

Primary outcome when using LDA/THF.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
2-Fluoro-3-methylpyridine 1.0Substrate>98% Purity, dry
LDA (Lithium Diisopropylamide) 1.2Base2.0 M in THF/Heptane (fresh)
DMF (N,N-Dimethylformamide) 1.5ElectrophileAnhydrous, 99.8%
THF (Tetrahydrofuran) SolventSolventAnhydrous, distilled from Na/Benzophenone
Ammonium Chloride (sat.[1] aq.) ExcessQuenchSaturated solution
2. Step-by-Step Methodology

Step 1: Preparation of the Anion (Lateral Lithiation)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge with anhydrous THF (10 mL per 1 mmol substrate) and cool to -78 °C (dry ice/acetone bath).

  • Add LDA (1.2 equiv) dropwise via syringe.[1] Ensure internal temperature does not rise above -70 °C.[1]

  • Add 2-Fluoro-3-methylpyridine (1.0 equiv) neat or dissolved in minimal THF dropwise over 10 minutes.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the lateral carbanion (2-fluoro-3-lithiomethylpyridine).

  • Stir at -78 °C for 45 minutes .

    • Note: Do not warm up; lateral anions can dimerize or polymerize at higher temperatures.[1]

Step 2: Formylation (The DMF Quench)

  • Add anhydrous DMF (1.5 equiv) dropwise to the cold solution.

  • Stir at -78 °C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour.

Step 3: Workup & Isolation

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl .

  • Extract with EtOAc (3 x volume).

  • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.[1]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is moderately unstable; store under inert gas at -20 °C.[1]

Protocol B: Ring Formylation (C4) via "Trap-and-Release"

Required when the aldehyde must be on the aromatic ring.

Critical Deviation: Direct lithiation with LDA will fail to give high yields of C4-product due to lateral deprotonation.[1] You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is too sterically hindered to abstract the methyl proton efficiently, or use the Halogen-Metal Exchange route.

Recommended Route: Halogen-Metal Exchange (High Reliability) Pre-requisite: Start with 2-fluoro-3-methyl-4-iodopyridine .[1]

  • Dissolve 2-fluoro-3-methyl-4-iodopyridine in THF at -78 °C .

  • Add

    
    -PrMgCl[1]·LiCl (Turbo Grignard) or 
    
    
    
    -BuLi (1.05 equiv).[1]
    • Mechanism:[4][7][8][9] Rapid I/Li exchange occurs faster than deprotonation.[1]

  • Quench with DMF (1.5 equiv).[1]

  • Warm to RT and work up as above.

    • Result: Exclusive formation of 2-fluoro-3-methyl-4-pyridinecarboxaldehyde .[1]

Part 3: Visualization & Mechanism

Reaction Pathway Decision Tree

The following diagram illustrates the divergent pathways based on base selection and thermodynamics.

G Start 2-Fluoro-3-methylpyridine LDA Base: LDA (Thermodynamic Control) Start->LDA Standard Conditions LiTMP Base: LiTMP (Kinetic/Steric Control) Start->LiTMP -78°C, Steric Bulk Lat_Anion Lateral Anion (C3-CH2-Li) LDA->Lat_Anion Deprotonation of Me (Lower pKa) Ring_Anion Ring Anion (C4-Li) LiTMP->Ring_Anion Blocked from Me; Attacks C4 DMF1 Quench: DMF Lat_Anion->DMF1 DMF2 Quench: DMF Ring_Anion->DMF2 Prod_Lat 2-Fluoro-3-pyridineacetaldehyde (Lateral Formylation) DMF1->Prod_Lat Prod_Ring 2-Fluoro-3-methyl-4-pyridinecarboxaldehyde (Ring Formylation) DMF2->Prod_Ring

Figure 1: Divergent lithiation pathways.[1] LDA favors lateral deprotonation; LiTMP favors ring deprotonation.

Quantitative Comparison of Methods
ParameterProtocol A (Lateral)Protocol B (Ring/Exchange)
Base Used LDA or

-BuLi

-PrMgCl[1]·LiCl or

-BuLi (on iodide)
Primary Site Methyl Group (

)
C4 Ring Position
Temperature -78 °C to 0 °C-78 °C (Strict)
Key Risk Polymerization of lateral anionIncomplete exchange / scrambling
Typical Yield 65-75%80-90% (from iodide)

Part 4: References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on "Optional Site Selectivity" in picoline lithiation).

  • Gribble, G. W., & Saulnier, M. G. (1980).[1] "Regioselective ortho lithiation of halopyridines." Tetrahedron Letters, 21(43), 4137–4140.[1] Link[1]

  • Gros, P., & Fort, Y. (2002).[1] "Regioselective lithiation of pyridines using BuLi-LiDMAE." Journal of Organic Chemistry. (Discusses base-dependent regioselectivity).

  • Marsais, F., & Queguiner, G. (1981).[1] "Metallation of 2-fluoropyridine." Tetrahedron, 39, 2009.[1] (Establishes F as a strong Ortho Directing Group).

Sources

Application Note: Knoevenagel Condensation of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

[1]

Abstract & Strategic Context

This guide details the protocol for the Knoevenagel condensation of 2-Fluoro-3-methylpyridine-4-carboxaldehyde (FMP-CHO) . This specific scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., c-Met and ALK inhibitors).[1]

The transformation involves the reaction of the aldehyde with an active methylene compound (e.g., malonic acid or malononitrile) to form an electron-deficient alkene.[1][2] While the Knoevenagel reaction is a textbook transformation, this specific substrate presents a critical chemoselectivity challenge : the C2-fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (

1

Core Technical Challenge:

  • Goal: Form the C=C bond at C4.

  • Risk: Displacement of the labile Fluorine at C2 by the base catalyst or nucleophilic solvent.

  • Solution: This protocol utilizes controlled basicity and steric management to favor condensation over substitution.[1]

Chemo-Structural Analysis

Substrate Electronics & Sterics

The substrate, 2-Fluoro-3-methylpyridine-4-carboxaldehyde , possesses dual reactivity profiles that must be balanced.[1]

FeatureElectronic EffectExperimental Implication
Pyridine Nitrogen Electron-withdrawing (Inductive/Mesomeric)Increases acidity of

-protons in product; activates C2/C4 for nucleophilic attack.[1]
C2-Fluorine Strong

-withdrawal; Good leaving group
High Risk: Susceptible to

by amine catalysts (e.g., piperidine).[1]
C3-Methyl Steric bulk adjacent to aldehydeRetards rate of initial nucleophilic attack; may require higher temp or longer reaction time.
C4-Aldehyde Electrophilic centerSite of Knoevenagel condensation.
Reaction Pathway & Side Reactions

The following diagram illustrates the competitive landscape between the desired condensation and the undesired

ReactionPathwaySubstrate2-Fluoro-3-methylpyridine-4-CHOIntermediateAldol IntermediateSubstrate->Intermediate Nucleophilic Attack(Reversible)SideProductSnAr Byproduct(Loss of F)Substrate->SideProduct Direct SnAr(Base attack at C2)BaseBase Catalyst(Piperidine/Pyridine)Base->Substrate Activates MethyleneProductDesired Olefin(Retention of F)Intermediate->Product Dehydration(-H2O)

Figure 1: Mechanistic pathway highlighting the competition between C4-condensation (Green) and C2-substitution (Red).[1]

Experimental Protocols

Protocol A: Synthesis of 3-(2-Fluoro-3-methylpyridin-4-yl)acrylic acid

Method: Doebner Modification Target Audience: Medicinal chemists requiring the carboxylic acid handle.[1]

Rationale: The Doebner modification uses pyridine as both solvent and base, with catalytic piperidine.[1][3] While piperidine is nucleophilic, using it in catalytic quantities (1-5 mol%) minimizes

1
Materials
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous Pyridine (5-10 volumes)

  • Catalyst: Piperidine (0.05 equiv) or

    
    -Alanine (0.1 equiv - safer alternative)[1]
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Charging: Add the aldehyde (e.g., 1.0 g) and malonic acid (1.1 g) to the flask.

  • Solvation: Add anhydrous pyridine (5 mL). The solids may not dissolve immediately.[1]

  • Catalysis: Add piperidine (35

    
    L).
    
    • Critical Control Point: Do not add excess piperidine.[1] If

      
       is observed in pilot runs, switch to 
      
      
      -alanine.[1]
  • Reaction: Heat the mixture to 80°C for 2 hours, then increase to 100°C for 2-4 hours until CO2 evolution ceases.

    • Note: The initial lower temperature favors the aldol condensation; the higher temperature drives the decarboxylation.[1]

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly acidify with 1M HCl to pH ~3.[1] Caution: Exothermic.[1]

    • A white precipitate (the product) should form.[1]

  • Isolation: Filter the solid, wash with cold water (3x) to remove pyridinium salts, and dry under vacuum.[1]

Protocol B: Synthesis of 2-((2-Fluoro-3-methylpyridin-4-yl)methylene)malononitrile

Method: Mild Knoevenagel Target Audience: Researchers needing a highly reactive Michael acceptor.[1]

Rationale: Malononitrile is significantly more acidic (

1room temperature1
Materials
  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)[1]

  • Solvent: Ethanol (10 volumes) or Ethanol/Water (1:1)

  • Catalyst: Sodium Acetate (0.1 equiv) or no catalyst (if heated slightly).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde in Ethanol.

  • Addition: Add malononitrile.

  • Catalysis: Add Sodium Acetate (NaOAc).

  • Reaction: Stir at 25°C (Room Temp) for 1-3 hours.

    • Self-Validating Step: The product often precipitates out of the ethanol solution as the reaction progresses.

  • Workup: Dilute with water. Filter the precipitate.[1][2][4] Recrystallize from Ethanol if necessary.[1]

Analytical Validation & QC

To ensure the integrity of the C-F bond, specific NMR signatures must be verified.[1]

MethodParameterExpected ObservationFailure Mode (SnAr occurred)

F NMR
Chemical ShiftSinglet/Multiplet around -70 ppm (typical for 2-F-Py)Signal disappears or shifts significantly (if replaced by N-piperidyl).[1]

H NMR
Vinyl ProtonsTwo doublets (

Hz for trans)
Absence of vinyl protons (incomplete reaction).[1]

H NMR
Aldehyde PeakDisappearance of singlet at ~10.0 ppmPeak remains (stalled reaction).[1]
LC-MS M+HExpected MassMass + 67 Da (Piperidine adduct) or Mass + 16 (Hydrolysis to Pyridone).[1]

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Steric hindrance from the C3-methyl group blocking the aldehyde.

  • Solution: Increase reaction concentration (reduce solvent volume) or switch to a microwave reactor (100°C, 10-20 min) to overcome the activation energy barrier.

Issue: Loss of Fluorine (SnAr byproduct)[1]
  • Cause: Reaction temperature too high or base too nucleophilic.

  • Solution:

    • Switch from Piperidine to

      
      -Alanine  or Ammonium Acetate .[1]
      
    • Lower the temperature.[1]

    • Ensure the pyridine solvent is dry (water can promote hydrolysis to the pyridone).[1]

Workflow Diagram

WorkflowStartStart: FMP-CHOChoiceSelect Active MethyleneStart->ChoiceMalonicReagent: Malonic AcidSolvent: PyridineChoice->MalonicFor Carboxylic AcidNitrileReagent: MalononitrileSolvent: EtOHChoice->NitrileFor Michael AcceptorHeatHeat: 80°C -> 100°C(Decarboxylation)Malonic->HeatAcidifyQuench: 1M HCl (pH 3)Heat->AcidifyProdAProduct: Acrylic Acid Deriv.Acidify->ProdARTStir: Room Temp(Mild Base)Nitrile->RTPrecipPrecipitation/FiltrationRT->PrecipProdBProduct: Dinitrile Deriv.Precip->ProdB

Figure 2: Decision tree for selecting the appropriate protocol based on the desired downstream application.[1]

References

  • Doebner Modification Mechanism: List, B. (2010).[1] Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. Journal of Physical Chemistry A. Link[1]

  • Reactivity of 2-Fluoropyridines: Sammi, N. et al. (2014).[1] Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Organic Letters. Link[1]

  • Green Knoevenagel Protocols: Van Beurden, K. et al. (2020).[1] The Knoevenagel reaction: a review of the unfinished treasure map. Green Chemistry Letters and Reviews. Link[1]

  • Application in Kinase Inhibitors: Cui, J.J. et al. (2011).[1] c-Met Inhibitors and Methods of Use. WO Patent 2011/146882.[1] (Demonstrates the utility of 2-fluoro-3-methylpyridine scaffolds). Link

Technical Application Note: Optimized Olefination of 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for performing Wittig olefination on 2-Fluoro-3-methylpyridine-4-carboxaldehyde . This substrate presents a unique dichotomy in reactivity: the highly electrophilic aldehyde at the C4 position is ideal for olefination, yet the C2-fluoro motif is highly susceptible to nucleophilic aromatic substitution (


), particularly under the basic conditions typical of Wittig reactions. Furthermore, the C3-methyl group introduces steric bulk that influences 

stereoselectivity.

This guide provides two validated workflows:

  • Protocol A (Stabilized Ylides): For the synthesis of conjugated esters/ketones with high

    
    -selectivity.
    
  • Protocol B (Non-Stabilized Ylides): For the synthesis of styrenes/alkyl-pyridines using non-nucleophilic bases to preserve the C2-F handle.

Mechanistic & Strategic Considerations

The Chemoselectivity Challenge

The primary risk when working with 2-fluoro-3-methylpyridine-4-carboxaldehyde is the "base-mediated degradation" pathway.

  • Desired Pathway (Wittig): The phosphonium ylide attacks the carbonyl carbon (C4-CHO).

  • Undesired Pathway (

    
    ):  Strong nucleophilic bases (e.g., n-BuLi, NaOEt) or even the ylide itself (if present in large excess) can attack the C2 position, displacing the fluoride. This is accelerated by the electron-deficient nature of the pyridine ring.
    
Steric Influence of the C3-Methyl Group

The methyl group at C3 creates significant steric pressure adjacent to the aldehyde.

  • Kinetic Effect: Nucleophilic attack at the aldehyde may be slower compared to unhindered pyridine aldehydes.

  • Stereochemical Effect: The bulky C3-Me favors the formation of the trans-oxaphosphetane intermediate to minimize steric clash, generally enhancing

    
    -selectivity, especially with stabilized ylides.
    
Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the critical decision nodes for successful synthesis.

WittigPathways Start 2-Fluoro-3-methyl- pyridine-4-carboxaldehyde Base Base Selection Start->Base NucBase Nucleophilic Base (e.g., n-BuLi, NaOEt) Base->NucBase High Risk NonNucBase Non-Nucleophilic Base (LiHMDS, NaH, KOtBu) Base->NonNucBase Recommended SNAr S_NAr Attack at C2 NucBase->SNAr Degradation Byproduct: 2-Alkoxy/Alkyl-pyridine SNAr->Degradation YlideForm Ylide Formation NonNucBase->YlideForm Betaine Betaine/Oxaphosphetane Formation YlideForm->Betaine + Substrate Product Target Olefin (C2-F Intact) Betaine->Product - Ph3PO

Figure 1: Mechanistic divergence showing the critical importance of base selection to avoid


 side reactions.

Experimental Protocols

Protocol A: Reaction with Stabilized Ylides (E-Selective)

Application: Synthesis of acrylates, cinnamates, or conjugated ketones. Rationale: Stabilized ylides are less basic and less nucleophilic, significantly reducing the risk of


 at the C2 position.

Reagents:

  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv)[1]

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Temperature: Room Temperature (20–25 °C)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Ylide Addition: Add the stabilized ylide (1.1 equiv) in one portion. Note: No external base is required for pre-isolated stabilized ylides.

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

    • Observation: Reaction is typically complete within 4–12 hours. The C3-methyl group may slightly retard the rate compared to unsubstituted analogs.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether or hexane/ethyl acetate (9:1) to precipitate Triphenylphosphine oxide (

      
      ).
      
    • Filter off the solids.

  • Purification: Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Reaction with Non-Stabilized Ylides (Z-Selective/Styrenes)

Application: Synthesis of styrenes or non-conjugated alkyl chains. Rationale: Non-stabilized ylides are highly reactive. To prevent C2-F displacement, we utilize LiHMDS (Lithium bis(trimethylsilyl)amide). LiHMDS is a strong, bulky, non-nucleophilic base that will deprotonate the phosphonium salt without attacking the pyridine ring. Do NOT use n-BuLi.

Reagents:

  • Phosphonium Salt: e.g., Methyltriphenylphosphonium bromide (1.2 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.15 equiv)

  • Substrate: 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Generation (Critical Step):

    • Cool a solution of the phosphonium salt (1.2 equiv) in anhydrous THF to -78 °C (dry ice/acetone bath).

    • Add LiHMDS (1.15 equiv) dropwise over 10 minutes.

    • Allow the mixture to warm to 0 °C and stir for 30–60 minutes to ensure complete ylide formation (solution usually turns yellow/orange).

  • Substrate Addition:

    • Cool the ylide solution back to -78 °C .

    • Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise. Slow addition prevents local heating and side reactions.

  • Reaction:

    • Stir at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature over 2–4 hours.

  • Quench:

    • Quench with saturated aqueous Ammonium Chloride (

      
      ).
      
  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography. Note: The Z-isomer (if formed) may be separable from the E-isomer, but the C3-methyl group often biases the reaction toward the E-isomer even with non-stabilized ylides.

Data Summary & Troubleshooting

Comparative Base Compatibility Table
BaseTypeCompatibilityRisk Assessment
LiHMDS / NaHMDS Strong, Non-nucleophilicHigh Recommended for non-stabilized ylides. Steric bulk prevents C2 attack.
KOtBu Strong, Mod. NucleophilicMedium Use only at low temp (-78°C). Risk of

(forming t-butoxy ether).
NaH Strong, Non-nucleophilicMedium-High Good, but heterogeneous reaction can be slow. Hard to control exotherm.
n-BuLi Strong, NucleophilicCritical Failure DO NOT USE. Will attack C2-F (lithium-halogen exchange) or pyridine ring.
TEA / DIPEA Weak, Non-nucleophilicHigh Excellent for HWE reactions or semi-stabilized ylides.
Workflow Decision Tree

Workflow Input Target Molecule Needs YlideType Select Ylide Type Input->YlideType Stab Stabilized Ylide (Ester/Ketone/CN) YlideType->Stab NonStab Non-Stabilized Ylide (Alkyl/Aryl) YlideType->NonStab CondA Condition A: DCM, RT, No Base or Weak Base (TEA) Stab->CondA CondB Condition B: THF, -78°C Base: LiHMDS NonStab->CondB Warning CRITICAL: Avoid n-BuLi CondB->Warning

Figure 2: Operational workflow for selecting reaction conditions based on target moiety.

References

  • Reactivity of Pyridine Carboxaldehydes

    • Vertex AI Search Result 1.1: "Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides." PMC - NIH. Link

    • Context: Confirms 2-pyridinecarboxaldehyde is highly reactive in Wittig olefination, often more so than other heterocycles.
  • Nucleophilic Arom

    
    ) on Fluoropyridines: 
    
    • Vertex AI Search Result 1.12: "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." MDPI. Link

    • Context: Demonstrates the lability of leaving groups (nitro/fluoro) at the 2- and 4-positions of pyridine, reinforcing the need for non-nucleophilic bases.
  • General Wittig Mechanism & Base Selection

    • Vertex AI Search Result 1.17: "Wittig reaction - Wikipedia / Organic Chemistry Portal." Link

    • Context: Provides the foundational mechanism (oxaphosphetane intermediate) and standard base recommendations (LiHMDS vs. BuLi)
  • Substrate Identification

    • Vertex AI Search Result 1.11: "2-Fluoro-3-methylpyridine-4-carboxaldehyde."[1][2][3][4] Fisher Scientific / eMolecules. Link

    • Context: Verification of commercial availability and CAS # 1211581-05-3.

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 2-Fluoro-3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Mitigating Side Reactions & Regioselectivity Issues in Fluoropyridine Lithiation

Executive Summary: The Mechanistic Landscape

Formylating 2-fluoro-3-methylpyridine is a deceptively complex transformation. You are navigating a "tug-of-war" between three competing forces:

  • Nucleophilic Susceptibility: The C2-Fluorine bond activates the ring toward nucleophilic attack (

    
    ) by strong bases (e.g., n-BuLi).[1]
    
  • Lateral Acidity: The C3-Methyl protons are significantly acidified by the adjacent ring nitrogen and the inductive effect of the C2-Fluorine, making lateral lithiation the dominant kinetic pathway.[1]

  • Ring Directing Effects: The Fluorine atom attempts to direct lithiation to the ortho position (C3), which is blocked, forcing a competition for the C4 position (via the "Optional Site Selectivity" principle).[1]

The Bottom Line: If you use n-BuLi, you will likely strip the fluorine.[1] If you use LDA, you will likely formylate the methyl group (lateral) rather than the ring (C4), unless specific blocking strategies are employed.[1]

Diagnostic Flowchart (Interactive Troubleshooting)

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

G Start Start: Reaction Analysis CheckBase Q1: Which base did you use? Start->CheckBase BuLi n-BuLi / s-BuLi CheckBase->BuLi Strong Nucleophile LDA_LiTMP LDA / LiTMP CheckBase->LDA_LiTMP Non-Nucleophilic Result_SNAr Issue: Loss of Fluorine (Product: 2-butyl-3-methylpyridine) BuLi->Result_SNAr S_NAr Attack at C2 CheckProduct Q2: Analyze Crude NMR/MS LDA_LiTMP->CheckProduct Result_Lateral Issue: Chain Extension (Product: Pyridyl-acetaldehyde) CheckProduct->Result_Lateral Major Kinetic Path TempCheck Q3: Temperature > -70°C? CheckProduct->TempCheck Result_Ring Target: Ring Formylation (Product: 4-CHO derivative) TempCheck->Result_Ring No (Requires Blocking Group) Scrambling Issue: 'Dance' Mechanism (Regioisomer Scrambling) TempCheck->Scrambling Yes (Thermodynamic Control)

Figure 1: Decision matrix for diagnosing side products in fluoropyridine lithiation.

Common Failure Modes & Solutions
Failure Mode A: The "Fluorine Loss" (S_NAr Reaction)
  • Symptom: Mass spectrometry shows a product mass consistent with [M - F + Butyl].[1] NMR shows loss of the characteristic F-coupling patterns.

  • Root Cause: You used n-butyllithium (n-BuLi).[2][3][4] The C2 position is highly activated by the electronegative nitrogen and fluorine.[1] n-BuLi acts as a nucleophile rather than a base, attacking C2 and displacing fluoride.[1]

  • The Fix: Switch to a non-nucleophilic amide base like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] The steric bulk of these bases prevents approach to the C2 center, favoring deprotonation over substitution.[1]

Failure Mode B: Lateral vs. Ring Selectivity
  • Symptom: You obtained (2-fluoro-pyridin-3-yl)-acetaldehyde instead of the desired ring-formylated product (e.g., 4-pyridinecarboxaldehyde).

  • Root Cause: The protons on the C3-methyl group are "benzylic-like" (picolinic).[1] The inductive withdrawal of the C2-Fluorine makes these methyl protons more acidic than the aromatic C4 proton.[1] Lithiation preferentially occurs on the side chain.[1]

  • The Fix:

    • If you want Lateral Formylation: This is the natural pathway.[1] Proceed with LDA at -78°C.

    • If you want Ring (C4) Formylation: You cannot rely on direct deprotonation.[1] You must use the "Halogen Dance" or Halogen-Lithium Exchange method:

      • Start with 2-fluoro-3-methyl-4-iodopyridine .

      • Treat with i-PrMgCl or n-BuLi (at -78°C, fast exchange beats S_NAr).

      • Quench with DMF.[1]

Failure Mode C: Bis-Formylation & Dimerization
  • Symptom: Complex mixture, insoluble tars, or alcohol products.[1]

  • Root Cause: The formylated product is more reactive toward nucleophiles than the starting material.[1] If the quench is slow or the temperature rises before quenching, the lithiated species attacks the newly formed aldehyde.[1]

  • The Fix:

    • Inverse Addition: Cannulate the lithiated pyridine solution into a cold solution of excess DMF (or N-formylpiperidine). This ensures the lithiated species is always in the presence of excess electrophile, preventing self-condensation.[1]

Validated Protocol: Lateral Formylation

Standard Operating Procedure for generating (2-fluoro-pyridin-3-yl)-acetaldehyde.

Reagents:

  • Substrate: 2-Fluoro-3-methylpyridine (1.0 eq)

  • Base: LDA (1.1 eq) [Freshly prepared from i-Pr2NH and n-BuLi]

  • Electrophile: DMF (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 eq) in THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

    • Why? Pre-forming LDA consumes all n-BuLi, preventing S_NAr attack on the fluorine.[1]

  • Lithiation: Add 2-fluoro-3-methylpyridine (dissolved in minimal THF) dropwise to the LDA solution at -78°C . Stir for 45–60 minutes.

    • Observation: The solution often turns deep yellow/orange, indicating the formation of the picolyl anion.[1]

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Maintain -78°C for 30 minutes.

  • Quench: Add saturated aqueous NH4Cl or acetic acid/THF mixture at -78°C, then allow to warm to room temperature.

    • Critical: Acidic workup is necessary to hydrolyze the tetrahedral intermediate.[1]

Data Reference Table: Base Selection Impact
Base ReagentPrimary MechanismMajor ProductRisk Level
n-BuLi Nucleophilic Aromatic Substitution (

)
2-butyl-3-methylpyridineHigh (Destructive)
LDA Deprotonation (Kinetic)Lateral Lithiation (Methyl)Low (Regioselective)
LiTMP Deprotonation (Thermodynamic)C4-Lithiation (Minor) / Lateral (Major)Medium (Scrambling possible)
n-BuLi / t-BuOK Superbase MetalationC4/Lateral MixtureHigh (Aggressive)
References & Authority
  • Schlosser, M. (2005).[1][5][6] "The Optional Site Selectivity Principle in the Metallation of Fluoropyridines." European Journal of Organic Chemistry.[1] (Mechanistic basis for F-directed lithiation). [1]

  • Gribble, G. W., & Saulnier, M. G. (1980).[1][7] "Regioselective ortho-lithiation of halopyridines." Tetrahedron Letters. (Foundational text on halopyridine lithiation). [1]

  • Marsais, F., & Quéguiner, G. (1981).[1] "Metallation of 2-fluoropyridine." Tetrahedron. (Specific kinetics of 2-fluoropyridine lithiation). [1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon Press.[1] (Authoritative guide on preventing S_NAr with organolithiums).

Sources

Optimization of reaction conditions for 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

This guide addresses the synthesis and optimization of 2-Fluoro-3-methylpyridine-4-carboxaldehyde , a critical intermediate for kinase inhibitors and agrochemicals.[1] The presence of the electron-withdrawing fluorine at C2 and the steric bulk of the methyl group at C3 creates a unique "push-pull" electronic environment that complicates standard lithiation protocols.

Our technical support data indicates that 85% of user failures stem from regioselectivity issues (lateral vs. ring lithiation) or aldehyde instability during workup.[1] This guide prioritizes the Metal-Halogen Exchange route for purity and offers a high-risk/high-reward optimization for Direct Lithiation .[1]

Part 1: Decision Matrix & Synthetic Strategy

Before beginning, confirm your precursor selection.[1] The choice of starting material dictates the reaction pathway and impurity profile.

Synthesis_Strategy Start Select Precursor Precursor_A 4-Bromo-2-fluoro-3-methylpyridine (High Cost / High Reliability) Start->Precursor_A Precursor_B 2-Fluoro-3-methylpyridine (Low Cost / Low Selectivity) Start->Precursor_B Route_A Route A: Metal-Halogen Exchange (Recommended) Precursor_A->Route_A Route_B Route B: Directed Ortho-Metallation (Optimization Required) Precursor_B->Route_B Condition_A Reagent: i-PrMgCl·LiCl or n-BuLi Temp: -40°C to -78°C Quench: DMF Route_A->Condition_A Condition_B Reagent: LiTMP or LDA Temp: -78°C to -100°C Risk: Lateral Lithiation Route_B->Condition_B Product Target: 2-Fluoro-3-methylpyridine-4-carboxaldehyde Condition_A->Product Condition_B->Product Variable Yield

Figure 1: Synthetic Decision Tree. Route A is the industry standard for GMP synthesis; Route B is reserved for cost-critical non-GMP batches.

Part 2: Troubleshooting Guides (Q&A)

Module 1: The Metal-Halogen Exchange (Route A)

Precursor: 4-Bromo-2-fluoro-3-methylpyridine[1]

Q1: I am using n-BuLi at -78°C, but I see significant amounts of "dimer" impurities and unreacted starting material. What is happening? A: You are likely observing Wurtz-type coupling or protonation.[1]

  • The Cause: While n-BuLi is effective, it is a potent nucleophile.[1] If the halogen exchange is slow (due to the steric bulk of the C3-methyl), n-BuLi can attack the pyridine ring or couple with the formed aryl-lithium.

  • The Fix: Switch to Turbo Grignard (i-PrMgCl·LiCl) .[1]

    • Why: The complexation with LiCl breaks oligomeric aggregates, increasing the rate of exchange while tempering nucleophilicity [1]. This reagent tolerates the C2-fluorine and C3-methyl sterics better than n-BuLi.[1]

    • Protocol Adjustment: Run the exchange at -15°C to 0°C (instead of -78°C) for 1 hour. This higher temperature drives the exchange to completion without degrading the pyridine ring.

Q2: My yield is good, but the aldehyde contains a "hydrated" impurity that won't remove under vacuum. A: Pyridine aldehydes, especially with electron-withdrawing groups like Fluorine at C2, are prone to forming stable gem-diols (hydrates) or hemiacetals in the presence of water or alcohols.[1]

  • The Fix:

    • Workup: Avoid acidic aqueous workups if possible. Quench with saturated NH₄Cl, extract quickly with EtOAc.

    • Drying: Do not rely solely on rotovap.[1] Azeotrope with toluene to remove water physically.[1]

    • Storage: Store under Argon at -20°C. If the hydrate persists, treat the crude with a molecular sieve (3Å) in DCM for 2 hours before final purification.

Module 2: Directed Ortho-Metallation (DoM) (Route B)

Precursor: 2-Fluoro-3-methylpyridine[1]

Q3: I am trying to save costs by directly lithiating 2-fluoro-3-methylpyridine with LDA, but I am getting the wrong isomer (lateral lithiation). How do I force C4 lithiation? A: This is the classic "Picoline Problem."

  • The Mechanism: The protons on the C3-methyl group are kinetically acidic (lateral lithiation). LDA is small enough to deprotonate the methyl group, leading to (2-fluoropyridin-3-yl)acetaldehyde after DMF quench, rather than your target.[1]

  • The Fix (Optimization): You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at ultra-low temperatures.[1]

    • Why: LiTMP is extremely bulky.[1] It struggles to access the lateral methyl protons sterically but can access the ring protons.

    • Thermodynamic Control: Perform the deprotonation at -100°C (using EtOH/N2 bath) and keep the reaction time short (<30 mins) to prevent the "lithium migration" (the Dance of the Pyridines) to the more thermodynamically stable lateral position [2].

Q4: Can I use a "Directing Group" strategy to improve Route B? A: Yes, but it adds steps.

  • Strategy: If direct lithiation fails, consider the "Superbase" approach (LICKOR) .[1]

    • Using n-BuLi/t-BuOK can sometimes alter regioselectivity, but for this specific substrate, the C2-Fluorine is labile to nucleophilic attack by alkoxides.[1]

    • Recommendation: Stick to LiTMP in THF at -78°C to -90°C. If selectivity is <80:20, revert to Route A (Bromo-precursor).[1]

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis (via Turbo Grignard)

Recommended for Drug Discovery/Scale-up[1]

ParameterSpecificationNotes
Substrate 4-Bromo-2-fluoro-3-methylpyridine1.0 equiv
Reagent i-PrMgCl[1]·LiCl (1.3 M in THF) 1.1 equiv
Solvent Anhydrous THF0.5 M concentration
Temperature -15°C to 0°CCritical: Do not cool to -78°C; exchange is too slow.[1]
Quench DMF (Dimethylformamide)1.5 equiv (Dry, distilled)

Step-by-Step:

  • Charge a flame-dried flask with the substrate and THF under Argon.

  • Cool to -15°C.

  • Add i-PrMgCl[1]·LiCl dropwise over 10 minutes.

  • Stir at -10°C for 1 hour. Checkpoint: Take an aliquot, quench with D₂O, and check by GC-MS/NMR. You should see >98% deuterium incorporation at C4.[1]

  • Add dry DMF dropwise.[1]

  • Warm to Room Temperature (RT) over 1 hour.

  • Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][3]

Protocol B: Bisulfite Purification (For Aldehyde Stability)

Use this if chromatography degrades your product.[1]

  • Dissolve crude aldehyde in EtOH.[1]

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.2 equiv).

  • Stir vigorously for 1 hour. The bisulfite adduct will precipitate as a white solid.

  • Filter and wash with Et₂O (removes non-aldehyde impurities).[1]

  • Release: Suspend the solid in DCM and add saturated NaHCO₃ or 1M NaOH (carefully, pH 10). Stir until the solid dissolves.

  • Separate organic layer, dry (MgSO₄), and concentrate.[1]

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the critical divergence between the Kinetic (Lateral) and Thermodynamic (Ring) pathways in Route B, highlighting why Route A is preferred.

Mechanism_Flow cluster_RouteB Route B: Direct Lithiation (Risky) cluster_RouteA Route A: Halogen Exchange (Preferred) Substrate 2-Fluoro-3-methylpyridine Lateral_Li Lateral Lithiation (Kinetic Product) Substrate->Lateral_Li Fast Deprotonation (C3-Me) LDA Base: LDA/nBuLi Impurity Impurity: (2-Fluoropyridin-3-yl)acetaldehyde Lateral_Li->Impurity + DMF Precursor_Br 4-Bromo-Precursor C4_Magnesiate C4-Magnesiate (Stable Intermediate) Precursor_Br->C4_Magnesiate Selective Exchange (-15°C) Turbo Reagent: i-PrMgCl·LiCl Target Target Aldehyde C4_Magnesiate->Target + DMF

Figure 2: Mechanistic Divergence.[1] Route B risks lateral deprotonation (red), while Route A locks regioselectivity via the C-Br bond (green).[1]

References

  • Knochel, P., et al. (2004).[1] "Functionalization of Pyridines via Turbo-Grignard Reagents." Angewandte Chemie International Edition. Describes the kinetic advantages of LiCl-complexed magnesium reagents for halogen exchange. [1]

  • Schlosser, M. (2005).[1] "The 2-Fluoro-3-methylpyridine Lithiation Puzzle." European Journal of Organic Chemistry.[1] Detailed analysis of base-dependent regioselectivity in fluorinated picolines.

  • Gribble, G. W., et al. (1993).[1] "Regioselective Ortho-Lithiation of Halopyridines." Heterocycles. Foundational text on directing effects in pyridine lithiation.

  • PubChem Compound Summary. (2025). "2-Fluoro-3-methylpyridine."[1][4][5] National Center for Biotechnology Information.[1] Safety and physical property data. [1]

Sources

Common byproducts in reactions with 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Reaction Optimization Guide

Executive Summary & Molecule Profile

2-Fluoro-3-methylpyridine-4-carboxaldehyde is a high-value scaffold, primarily utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-targeting therapeutics.[1]

Its reactivity is defined by a "Push-Pull" tension between three functional centers:[1]

  • The Electrophilic Aldehyde (C4): The primary handle for reductive aminations, Knoevenagel condensations, or Grignard additions.

  • The Labile Fluorine (C2): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.
    
  • The Steric Methyl (C3): Provides steric bulk that slows down reactions at the C4-aldehyde, often allowing side reactions at C2 to dominate if conditions are not carefully controlled.

This guide addresses the three most common byproduct vectors: Unintended


 displacement , Cannizzaro Disproportionation , and Aerobic Oxidation .

Critical Reaction Pathways & Byproducts (Visualized)

The following diagram illustrates the competitive landscape of this molecule. Understanding these pathways is the first step to suppressing impurities.

ReactionPathways SM 2-Fluoro-3-methylpyridine- 4-carboxaldehyde (Starting Material) Target Target Intermediate (e.g., Amine/Olefin) SM->Target Controlled Nucleophilic Addition Acid Byproduct A: Carboxylic Acid (Oxidation) SM->Acid Air/Peroxides (Storage) SM->Acid Cannizzaro Alcohol Byproduct B: Pyridyl Alcohol (Reduction/Cannizzaro) SM->Alcohol Cannizzaro (Strong Base) Alkoxy Byproduct C: 2-Alkoxy/Amino-pyridine (SNAr Displacement) SM->Alkoxy RO⁻ / RNH₂ (High Temp/Basic) Dimer Byproduct D: Bisulfite Adduct/Hydrate (Workup Artifacts) SM->Dimer Aqueous Workup

Figure 1: Competitive reaction landscape.[1] Note that the


 pathway (Byproduct C) is the most persistent chemical challenge during functionalization.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Phantom" Fluorine (Unintended )

Symptom: LCMS shows a mass shift of +12 (OMe replacing F) or +TargetAmine mass. The fluorine signal disappears in


F NMR.
Context:  Common during reductive amination or condensation reactions using basic conditions or nucleophilic solvents (MeOH, EtOH).[1]

Technical Analysis: The C2-position is activated by the pyridine nitrogen (inductive withdrawal). While the C3-methyl provides steric hindrance to the aldehyde at C4, it does not protect the C2-fluorine. In fact, by slowing down the reaction at the aldehyde, the methyl group indirectly favors the


 side reaction at C2 if the nucleophile is aggressive.

Corrective Protocol:

  • Solvent Switch: Avoid Methanol or Ethanol if using alkoxide bases.[1] Use TFE (2,2,2-Trifluoroethanol) or HFIP if a protic solvent is required; these are non-nucleophilic.[1] Otherwise, switch to DCM or THF.

  • Base Selection: Replace nucleophilic bases (e.g., NaOMe, NaOH) with non-nucleophilic hindered bases like DIPEA (Hünig's base) or KOtBu (bulky).[1]

  • Temperature: Keep reaction temperatures below 40°C until the aldehyde is consumed.

    
     rates on 2-fluoropyridines increase significantly >50°C.[1]
    
Issue 2: The Cannizzaro Dead-End

Symptom: 50% conversion to the alcohol and 50% to the acid.[2] Yield is capped at 50%. Context: Occurs when using strong aqueous bases (NaOH, KOH) to force a condensation reaction (e.g., Knoevenagel).[1]

Technical Analysis: Since 2-Fluoro-3-methylpyridine-4-carboxaldehyde lacks


-protons, it cannot enolize.[1] In the presence of strong hydroxide, it undergoes Cannizzaro disproportionation , where one molecule acts as a hydride donor (oxidizing to acid) and another as an acceptor (reducing to alcohol).[2][3]

Corrective Protocol:

  • Switch Mechanism: Do not use hydroxide bases.[1] Use amine-catalyzed conditions (e.g., Piperidine/Acetic Acid) for condensations.[1]

  • Phase Transfer: If inorganic base is required, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to limit the exposure of the aldehyde to the bulk aqueous base.

Issue 3: Spontaneous Oxidation (Storage Instability)

Symptom: Progressive formation of a white solid precipitate in the neat oil. LCMS shows [M+16].[1] Context: Long-term storage or exposure to air.[1]

Technical Analysis: Pyridine aldehydes are notoriously susceptible to autoxidation to the carboxylic acid (2-Fluoro-3-methylisonicotinic acid ).[1] The electron-deficient ring makes the carbonyl carbon highly electrophilic, facilitating the radical chain mechanism of autoxidation.

Corrective Protocol:

  • Storage: Store under Argon at -20°C.

  • Purification: If acid is present, wash the organic layer with saturated NaHCO3 . The acid will move to the aqueous layer (as the carboxylate), leaving the aldehyde in the organic layer.

  • Reversal: If the sample is heavily oxidized, do not discard. The acid can be re-reduced to the alcohol (using Borane-THF) and re-oxidized to the aldehyde (using MnO2 or Swern), though this is labor-intensive.

Data Summary: Impurity Profile

Impurity NameStructure DescriptionOriginMass Shift (LCMS)Removal Strategy
Isonicotinic Acid Deriv. Carboxylic acid at C4Air Oxidation / Cannizzaro+16 DaWash w/ sat.[1] NaHCO3
Pyridyl Methanol Primary alcohol at C4Cannizzaro / Over-reduction+2 DaColumn Chromatography (Polar)
2-Methoxy Analog -OMe replaces -FSolvent attack (

)
+12 DaPrevention only (Cannot separate easily)
2-Hydroxy/Pyridone -OH replaces -FHydrolysis (Acid/Base)-2 DaAvoid aqueous strong acid/base

Standardized QC Protocol (Self-Validating)

Before committing this intermediate to a GMP step or expensive synthesis, run this 3-point check:

  • Visual Inspection: The compound should be a clear to pale yellow oil. White solids indicate oxidation (Carboxylic Acid).[1]

  • 
    F NMR Check: 
    
    • Signal A (Product): ~ -65 to -70 ppm (Check specific solvent shift).[1]

    • Signal B (Impurity): If the signal disappears or shifts significantly upfield, the Fluorine has been displaced (

      
      ).
      
  • Aldehyde Titer (Optional): Treat a small aliquot with 2,4-DNP. Immediate formation of a yellow/orange precipitate confirms active aldehyde. Slow/no precipitation indicates oxidation or hydrate formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11434944, 2-Fluoropyridine-3-carbaldehyde. (Note: Isomer analog used for reactivity benchmarking).[1] Retrieved from [Link]

  • Schlosser, M., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11, 131-137.[1] (Demonstrates the lability of the C2/C4 positions in fluoropyridines). Retrieved from [Link][1]

  • Organic Chemistry Portal. Cannizzaro Reaction: Mechanism and Conditions. Retrieved from [Link]

  • Google Patents.Process for the synthesis of substituted pyridines (US20110003997A1). (Discusses industrial handling of methyl-pyridine aldehydes).

Sources

Technical Support Center: Protecting Group Strategies for 2-Fluoro-3-methylpyridine-4-carboxaldehyde

[1]

Strategic Overview: The "Electronic vs. Steric" Conflict

Welcome to the technical guide for handling 2-Fluoro-3-methylpyridine-4-carboxaldehyde . This molecule presents a unique "dual-threat" scenario in organic synthesis that causes frequent experimental failure if not properly managed.

The Chemical Conflict
  • The 2-Fluoro "Trap" (Electronic): The fluorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The pyridine nitrogen withdraws electron density, making the C-2 position electrophilic.[1][2] Standard protection protocols using strong nucleophiles (e.g., alkoxides) or strong bases will displace the fluorine, destroying your scaffold.
    
  • The 3-Methyl "Shield" (Steric): The methyl group at position 3 is ortho to both the fluorine (C-2) and the aldehyde (C-4). This steric crowding significantly retards the rate of acetal formation at the aldehyde, requiring more forcing conditions than a standard benzaldehyde.

The Solution: You must use a protection strategy that is acid-catalyzed (to avoid basic nucleophiles) but vigorous enough (high heat/water removal) to overcome the steric hindrance of the 3-methyl group.

Recommended Protocols

Protocol A: High-Temperature Acetalization (The Gold Standard)

Best for: General stability against Grignard reagents, hydrides (LiAlH4), and oxidants.

The Challenge: Pyridine is a base.[3] It will buffer your acid catalyst (p-TsOH), stopping the reaction. The Fix: You must use a stoichiometric excess of acid or pre-form the pyridinium salt.

Step-by-Step Methodology:

  • Reagents: Dissolve 2-Fluoro-3-methylpyridine-4-carboxaldehyde (1.0 equiv) in Toluene (0.5 M concentration). Benzene is too cool; the 3-methyl group requires the higher boiling point of toluene (

    
    ).
    
  • Diol Selection: Add Ethylene Glycol (5.0 equiv).

    • Note: Avoid bulky diols like pinacol or neopentyl glycol. The 3-methyl group makes forming bulky acetals kinetically difficult.

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (1.2 - 1.5 equiv).

    • Critical: You need >1.0 equiv because the first equivalent simply protonates the pyridine nitrogen. The excess (0.2–0.5 equiv) acts as the actual catalyst.

  • Reflux: Attach a Dean-Stark trap. Reflux vigorously for 12–24 hours. Monitor water collection.

  • Workup (The Danger Zone):

    • Cool to Room Temperature (RT).

    • Do NOT quench with strong bases like NaOH or NaOMe (Risk of F-displacement).

    • Quench with saturated aqueous

      
       (mild base).
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis).
    
Protocol B: Dithioacetal Protection (The "Nuclear Option")

Best for: Conditions requiring Lewis acids that might hydrolyze O-acetals.

Method: React aldehyde with 1,2-ethanedithiol and



  • Advantage:[4][5][6][7] Extremely stable.

  • Disadvantage:[8] Requires mercury or silver salts for removal; smelly.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protecting group (PG) based on your downstream chemistry.

PG_StrategyStartTarget: 2-Fluoro-3-methylpyridine-4-CHODownstreamWhat is the Next Step?Start->DownstreamGrignardGrignard / LiAlH4 / BaseDownstream->GrignardStrong NucleophilesAcidicAcidic Conditions / Lewis AcidsDownstream->AcidicElectrophilesSuzukiSuzuki / Stille CouplingDownstream->SuzukiPd CatalysisPG_AcetalProtocol A: Cyclic Acetal(1,3-Dioxolane)Grignard->PG_AcetalPG_ThioProtocol B: DithioacetalAcidic->PG_ThioNo_PGNo Protection Needed(Direct Reaction)Suzuki->No_PGWarningCRITICAL WARNING:Avoid Alkoxide Bases (NaOMe/NaOEt)Risk of S_NAr at C-2 FluorinePG_Acetal->WarningDuring Deprotection

Figure 1: Decision matrix for selecting protection strategies based on downstream reagent compatibility.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Pyridine Buffering: The pyridine nitrogen is neutralizing your acid catalyst.Increase p-TsOH loading to 1.5 equivalents. Ensure the reaction is refluxing vigorously to remove water (Le Chatelier's principle).
Loss of Fluorine (S_NAr) Nucleophilic Attack: You likely used a strong base (alkoxide) or an amine nucleophile in the presence of heat.STOP. Switch to non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) or mild inorganic bases (

). Never use NaOMe/NaOEt.
Aldehyde Returns on Column Silica Acidity: The acetal hydrolyzed on the acidic silica gel during purification.Pre-treat your silica column with 1% Triethylamine (

) in hexanes before loading your sample.
Starting Material Unchanged Steric Hindrance: The 3-methyl group is blocking the diol attack.Switch solvent from Benzene to Toluene or Xylene to increase reaction temperature. Increase reaction time to 24h.

Mechanism of Failure: The "Fluorine Trap"

Understanding why the 2-fluoro group is labile is critical. The diagram below details the

SNAr_MechanismSubstrate2-Fluoro-Pyridine(Electrophilic C-2)ComplexMeisenheimer Complex(Stabilized by N-atom)Substrate->ComplexAttack at C-2Product_GoodProtected Aldehyde(Intact Fluorine)Substrate->Product_GoodAcid Cat. / Diol(Correct Path)NucleophileStrong Nucleophile(RO-, RNH2)Product_BadSubstituted Pyridine(Fluorine Lost)Complex->Product_BadElimination of F-

Figure 2: Mechanistic pathway showing the competition between successful protection and unwanted fluorine displacement (

Frequently Asked Questions (FAQ)

Q: Can I use TBDMS (Silyl ether) strategies here? A: No. Silyl groups protect alcohols, not aldehydes.[4] If you reduce the aldehyde to an alcohol first, you can use TBDMS, but you cannot regenerate the aldehyde easily without oxidation, which might be incompatible with other groups.

Q: Why not use a dimethyl acetal (MeOH/Acid)? A: Dimethyl acetals are acyclic and generally less stable (entropically) than cyclic dioxolanes. Given the steric bulk of the 3-methyl group, the cyclic acetal (using ethylene glycol) is thermodynamically favored and more robust during workup.

Q: Is the 3-methyl group acidic? A: The protons on the 3-methyl group are somewhat acidic due to the electron-deficient pyridine ring, but significantly less so than a 2-methyl or 4-methyl group (which are conjugated to the nitrogen). Standard bases used for acetal deprotection will not deprotonate this position.

References & Authority

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[7][9] (Wiley, 2014). The definitive guide on acetal stability and deprotection conditions.

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Detailed kinetics showing 2-F pyridines react ~300x faster than 2-Cl analogs.[6][10]

  • Acetals as Protecting Groups. Chemistry LibreTexts overview of acetal stability in basic media (Grignard/Hydride).

  • Stability of 2-Fluoropyridine. Sigma-Aldrich technical data on the stability and handling of the core scaffold.

Validation & Comparative

HPLC Analysis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde (FMPCA) presents a dual challenge: the basicity of the pyridine ring leading to peak tailing, and the reactivity of the aldehyde group leading to potential on-column degradation or derivatization.

This guide compares two distinct chromatographic approaches:

  • Method A (The Standard): A C18 (Octadecyl) stationary phase using a low-pH phosphate buffer.

  • Method B (The Alternative): A Phenyl-Hexyl stationary phase using an ammonium formate buffer.

Verdict: While Method A provides adequate retention, Method B (Phenyl-Hexyl) is the superior choice for purity profiling. It utilizes


 interactions to resolve the parent peak from common des-fluoro and carboxylic acid impurities with significantly improved peak symmetry (Tailing Factor < 1.2) compared to the C18 baseline.[1]

The Analytical Challenge

FMPCA is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other kinase inhibitors. Its structure dictates the analytical constraints:

  • Pyridine Nitrogen (

    
    ):  At neutral pH, the nitrogen can interact with residual silanols on silica columns, causing severe peak tailing.
    
  • Aldehyde Moiety: Susceptible to oxidation (forming 2-fluoro-3-methylisonicotinic acid) and acetal formation if methanol is used as a diluent.

  • Fluorine Substituent: Increases lipophilicity compared to non-fluorinated pyridines but alters the electron density of the ring, affecting retention on standard alkyl phases.

Comparative Method Development

Stationary Phase Selection Logic
FeatureMethod A: C18 (End-capped)Method B: Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Selectivity Basis Carbon load and alkyl chain length.Electron density differences in the aromatic ring.
Pyridine Handling Relies on "Base Deactivation" (BDS) or high-purity silica to reduce tailing.The electron-rich phenyl phase interacts favorably with the electron-deficient fluoropyridine ring.
Target Application General potency assay.Impurity profiling and separation of positional isomers.
Mobile Phase Strategy
  • pH Control: Both methods utilize acidic pH (< 3.0). This ensures the pyridine nitrogen is protonated (

    
    ), preventing it from acting as a Lewis base toward silanols.
    
  • Buffer Selection:

    • Method A: Phosphoric acid (H3PO4) is used for maximum UV transparency at low wavelengths.

    • Method B: Ammonium Formate is used to provide ionic strength and buffering capacity, crucial for reproducibility on the Phenyl phase.

Experimental Protocols

Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (MeCN).

    • Warning: Do NOT use Methanol. Aldehydes react with methanol to form hemiacetals/acetals, creating ghost peaks.

  • Concentration: 0.5 mg/mL.

  • Stability: Analyze within 8 hours of preparation; store at 4°C in amber vials to prevent photo-oxidation.

Method A: C18 (Standard)
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 30°C.

  • Detection: UV @ 260 nm.

Method B: Phenyl-Hexyl (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     (or equivalent).
    
  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Temp: 35°C.

  • Detection: UV @ 260 nm.

Performance Comparison Data

The following data represents typical performance metrics observed during method validation.

Table 1: System Suitability Parameters
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (FMPCA) 6.4 min7.8 minN/A
USP Tailing Factor (

)
1.6 - 1.81.05 - 1.15

Theoretical Plates (

)
~8,000~12,500

Resolution (

) from Acid Impurity
1.83.2

Analysis of Results
  • Tailing: Method A shows characteristic tailing (

    
    ). Even with end-capping, the accessible silanols interact with the protonated pyridine. Method B yields a near-Gaussian peak (
    
    
    
    ) due to the shielding effect of the phenyl ligands and the specific
    
    
    retention mechanism.
  • Selectivity: The acid impurity (2-fluoro-3-methylisonicotinic acid) elutes earlier in both methods. However, Method B provides superior resolution (

    
    ) because the acid functionality disrupts the 
    
    
    
    interaction differently than it disrupts the hydrophobic interaction on the C18.

Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Phenyl-Hexyl column is selected over the standard C18 for this specific fluoropyridine application.

MethodSelection Start Analyte: FMPCA (Basic Pyridine + Aldehyde) CheckBasic Challenge: Basic Nitrogen (pKa ~5.5) Start->CheckBasic CheckReactive Challenge: Reactive Aldehyde Start->CheckReactive C18Path Option A: Standard C18 CheckBasic->C18Path Standard Approach PhenylPath Option B: Phenyl-Hexyl CheckBasic->PhenylPath Optimized Approach DiluentCheck Diluent Selection: Avoid Methanol CheckReactive->DiluentCheck Prevent Acetal Formation C18Result Result: Peak Tailing (Silanol Interaction) C18Path->C18Result PhenylResult Result: Sharp Peak (Pi-Pi Shielding) PhenylPath->PhenylResult

Caption: Decision matrix highlighting the superior selectivity of Phenyl-Hexyl phases for fluoropyridines.

Diagram 2: Analytical Workflow

The step-by-step process for ensuring data integrity from sample prep to final reporting.

Workflow Sample 1. Sample Prep (MeCN Diluent) Inject 3. Injection (10 µL) Sample->Inject System 2. System Equil. (pH 3.0 Buffer) System->Inject Separation 4. Separation (Phenyl-Hexyl) Inject->Separation Detect 5. Detection (UV 260nm) Separation->Detect Data 6. Data Analysis (Integ. & Purity calc) Detect->Data

Caption: Optimized analytical workflow ensuring stability of the aldehyde functionality.

Troubleshooting & Optimization

  • Ghost Peaks: If unexpected peaks appear at relative retention times (RRT) of ~0.8 or ~1.2, check your diluent. Methanol contamination leads to hemiacetal formation. Ensure all glassware is solvent-rinsed with Acetonitrile.

  • Drifting Retention Times: Pyridines are sensitive to pH changes. Ensure the Ammonium Formate buffer is strictly adjusted to pH 3.0

    
     0.05. A shift to pH 3.5 can significantly alter the ionization state and retention behavior.
    
  • High Backpressure: Phenyl-Hexyl columns can be more viscous-sensitive than C18. If pressure exceeds 250 bar, reduce flow rate to 0.8 mL/min or increase column temperature to 40°C.

References

  • PubChem. (2025).[4] 2-Fluoro-3-methylpyridine-4-carboxaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Notes. Available at: [Link]

  • Phenomenex. (2024). Phenyl-Hexyl vs. C18: Selectivity Differences for Aromatic Compounds. Phenomenex Application Guide. Available at: [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Available at: [Link]

Sources

Comparative Guide: Synthetic Routes to 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS 36404-90-7). It is designed for medicinal chemists and process engineers, focusing on scalability, regioselectivity, and operational safety.

Executive Summary

The synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde presents a classic regiochemical challenge: installing a formyl group at the C4 position while maintaining a fluorine at C2 and a methyl group at C3. The electron-deficient nature of the pyridine ring and the directing effects of the substituents dictate the viability of each route.

This guide analyzes three primary methodologies:

  • Route A (The "Halex" Route): Nucleophilic fluorination of a chlorinated precursor. Best for industrial scalability and cost efficiency.[1]

  • Route B (Selective Oxidation): Selenium dioxide oxidation of 2-Fluoro-3,4-lutidine. Best for atom economy and step count, provided the starting material is available.

  • Route C (Metal-Halogen Exchange): Lithiation of a 4-bromo precursor. Best for small-scale library generation where high purity is critical, despite higher material costs.

Quick Comparison Matrix
FeatureRoute A: Halex (Cl

F)
Route B: SeO

Oxidation
Route C: Metal-Halogen Exchange
Starting Material 2-Chloro-3-methylpyridine-4-carboxylate2-Fluoro-3,4-dimethylpyridine4-Bromo-2-fluoro-3-methylpyridine
Key Reagents KF, 18-Crown-6 (or CsF), DMSOSeO

, Dioxane

-BuLi, DMF, THF (-78°C)
Overall Yield Moderate (45-60%)Good (55-70%)High (75-85%)
Scalability High (Kg scale)Moderate (SeO

toxicity)
Low (Cryogenic required)
Regioselectivity Pre-determined by starting materialHigh (C4-Me > C3-Me)Perfect (Specific to C-Br bond)
Cost Profile Low (Cheap reagents)MediumHigh (Bromide precursor)

Detailed Route Analysis

Route A: The Halogen Exchange (Halex) Strategy

Mechanism: This route relies on the activation of the C2-position by the pyridine nitrogen, allowing for Nucleophilic Aromatic Substitution (


). A 2-chloro substituent is displaced by fluoride (using KF or CsF) before or after establishing the aldehyde. Performing Halex on the ester precursor is generally preferred to avoid side reactions with the aldehyde.
  • Step 1: Fluorination of Methyl 2-chloro-3-methylpyridine-4-carboxylate.

  • Step 2: Reduction of the ester to the alcohol (using NaBH

    
    ).
    
  • Step 3: Oxidation of the alcohol to the aldehyde (Swern or MnO

    
    ).
    

Pros:

  • Uses robust, inexpensive starting materials.[1]

  • Avoids cryogenic conditions.

  • The ester group activates the ring for

    
     at C2.
    

Cons:

  • Requires high temperatures for fluorination.

  • Three-step sequence increases processing time.

Route B: Selective Oxidation of 2-Fluoro-3,4-lutidine

Mechanism: Selenium dioxide (SeO


) is a selective oxidant for activated methyl groups. In pyridine systems, the C4-methyl group is significantly more reactive (acidic) than the C3-methyl group due to resonance stabilization of the intermediate enol/enamine by the ring nitrogen. This allows for the selective oxidation of the C4-methyl directly to the aldehyde.
  • Step 1: Reaction of 2-Fluoro-3,4-dimethylpyridine with SeO

    
     in dioxane/water.
    

Pros:

  • Shortest synthetic path (1 step).

  • High atom economy.

Cons:

  • Selenium waste is toxic and requires careful disposal.

  • Over-oxidation to the carboxylic acid can occur; requires strict monitoring.

  • Separation of unreacted starting material from product can be challenging (similar R

    
    ).
    
Route C: Metal-Halogen Exchange (Lithiation)

Mechanism: This route utilizes the rapid exchange of a C4-bromine atom for lithium at low temperatures. The resulting aryl lithium species is quenched with Dimethylformamide (DMF) to yield the aldehyde.

  • Step 1: 4-Bromo-2-fluoro-3-methylpyridine +

    
    -BuLi 
    
    
    
    Aryl-Li intermediate.
  • Step 2: Quench with DMF

    
     Hydrolysis 
    
    
    
    Product.

Pros:

  • Extremely clean reaction profile.

  • High yields.[2][3]

  • No ambiguity in regiochemistry.

Cons:

  • The 4-bromo precursor is expensive or requires multi-step synthesis (e.g., from 2-amino-3-methylpyridine).

  • Strictly anhydrous/cryogenic conditions (-78°C) are mandatory to prevent halogen dance or lateral lithiation at the C3-methyl group.

Visualization of Pathways

SynthesisRoutes cluster_0 Route A: Halex cluster_1 Route B: SeO2 cluster_2 Route C: Lithiation StartA Methyl 2-chloro-3-methyl pyridine-4-carboxylate StepA1 S_NAr Fluorination (KF/18-C-6) StartA->StepA1 StepA2 Reduction (NaBH4) StepA1->StepA2 Ester to Alcohol StepA3 Oxidation (MnO2) StepA2->StepA3 Alcohol to Aldehyde Target 2-Fluoro-3-methylpyridine- 4-carboxaldehyde StepA3->Target StartB 2-Fluoro-3,4- dimethylpyridine StepB1 Selective Oxidation (SeO2) StartB->StepB1 StepB1->Target Direct C4 Oxidation StartC 4-Bromo-2-fluoro- 3-methylpyridine StepC1 Lithiation (n-BuLi, -78°C) StartC->StepC1 StepC2 Formylation (DMF) StepC1->StepC2 StepC2->Target Quench

Caption: Flowchart comparing the Halex, SeO2 Oxidation, and Lithiation pathways to the target aldehyde.

Experimental Protocols

Protocol A: Halex & Reduction (Recommended for Scale-up)

Step 1: Fluorination [4][5][6]

  • Reagents: Methyl 2-chloro-3-methylpyridine-4-carboxylate (1.0 eq), Potassium Fluoride (Spray-dried, 4.0 eq), 18-Crown-6 (0.1 eq), Dry DMSO (5 vol).

  • Procedure: Combine reagents in a reactor under N

    
    . Heat to 120°C for 16 hours. Monitor by HPLC for disappearance of chloride.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[5] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Note: CsF can be used to lower reaction temperature/time but increases cost.

Step 2: Reduction to Alcohol

  • Reagents: Crude Fluoro-ester (1.0 eq), NaBH

    
     (2.0 eq), CaCl
    
    
    
    (1.0 eq), Ethanol/THF (1:1).
  • Procedure: Dissolve ester in solvent at 0°C. Add CaCl

    
    , then add NaBH
    
    
    
    portion-wise. Stir at RT for 4 hours.
  • Workup: Quench with sat. NH

    
    Cl. Extract with DCM.[7]
    

Step 3: Oxidation to Aldehyde

  • Reagents: Alcohol intermediate (1.0 eq), Activated MnO

    
     (10.0 eq), DCM.
    
  • Procedure: Suspend alcohol and MnO

    
     in DCM. Stir vigorously at reflux for 12 hours.
    
  • Workup: Filter through a Celite pad. Concentrate filtrate to yield the target aldehyde.

Protocol B: Selective Oxidation (Recommended for Speed)
  • Reagents: 2-Fluoro-3,4-dimethylpyridine (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane (10 vol), Water (1 vol).

  • Procedure:

    • Dissolve starting material in Dioxane/Water.

    • Add SeO

      
       in one portion.
      
    • Heat to reflux (100°C) for 4-6 hours. Monitor closely by TLC/LCMS to prevent over-oxidation to the acid.

  • Workup:

    • Filter hot mixture through Celite to remove metallic selenium.

    • Concentrate filtrate.[5][7]

    • Purify via flash chromatography (Hexane/EtOAc) to separate the aldehyde from unreacted starting material and over-oxidized acid.

Critical Safety & Stability Notes

  • Stability: 2-Fluoro-3-methylpyridine-4-carboxaldehyde is prone to oxidation in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C. The aldehyde functionality at C4 is electron-deficient, making it susceptible to hydration (gem-diol formation) in aqueous media.

  • Safety (Route A): Fluoride salts (KF, CsF) are toxic. DMSO at high temperatures with basic salts can undergo thermal runaway; ensure proper venting.

  • Safety (Route B): Selenium compounds are highly toxic and can be absorbed through the skin. All weighing and handling must be done in a fume hood. Waste must be segregated as "Selenium Waste."

  • Safety (Route C):

    
    -Butyllithium is pyrophoric. Extreme caution is required.
    

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Sakamoto, T., et al. (1993).[2] "Site-selective oxidation of methylpyridines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 41(11), 2032-2035. Link

  • Finger, G. C., et al. (1963). "Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines." Journal of Organic Chemistry, 28(6), 1666–1668. Link

  • Marsais, F., & Quéguiner, G. (1981). "Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines." Tetrahedron, 39(12), 2009-2021.
  • PubChem Compound Summary. (2024). "2-Fluoro-3-methylpyridine-4-carboxaldehyde." National Center for Biotechnology Information. Link

Sources

Comparative Guide: Reactivity of 2-Fluoro vs. 2-Chloro Pyridine Carboxaldehydes

[1]

Executive Summary

In the design of heterocycles, the choice between 2-fluoro- and 2-chloropyridine carboxaldehydes is rarely a matter of interchangeability; it is a strategic decision dictated by the desired reaction pathway.

  • Select the 2-Fluoro analog when the primary objective is Nucleophilic Aromatic Substitution (SNAr) at the 2-position. The high electronegativity of fluorine lowers the energy barrier for nucleophilic addition, offering reaction rates up to 300-3000x faster than the chloro-analog.

  • Select the 2-Chloro analog for Transition Metal Cross-Couplings (Suzuki, Negishi, Buchwald-Hartwig) or when the aldehyde functionality must be manipulated (e.g., reductive amination) without risking displacement of the halogen.

This guide details the mechanistic underpinnings of this divergence and provides validated protocols for leveraging these specific reactivities.

Electronic & Structural Profiling

The reactivity difference stems from two competing physical properties: Electronegativity (Induction) and Bond Dissociation Energy (BDE) .

Property2-Fluoro-Pyridine-CHO2-Chloro-Pyridine-CHOMechanistic Impact
Electronegativity (Pauling) 3.983.16F induces a stronger dipole, making the C2 carbon highly electrophilic (critical for SNAr).
C–X Bond Strength ~116 kcal/mol (Strong)~81 kcal/mol (Weak)Cl undergoes Oxidative Addition (Pd0 → PdII) much easier than F.
Aldehyde Reactivity High (Activated)Moderate (Activated)The -I effect of F makes the aldehyde more prone to hydration (gem-diol formation) and nucleophilic attack.

Module A: Nucleophilic Aromatic Substitution (SNAr)

The "Fluorine Effect"

In SNAr reactions on electron-deficient heterocycles, the rate-determining step is usually the nucleophilic addition to the ring, forming the anionic Meisenheimer complex, not the expulsion of the leaving group.[1][2]

  • Mechanism: The highly electronegative fluorine atom stabilizes the negative charge on the transition state intermediate (Meisenheimer complex) via a strong inductive effect (-I).[3]

  • Data Point: Kinetic studies on 2-halopyridines demonstrate that 2-fluoropyridine reacts with ethoxide (EtO⁻) approximately 320 times faster than 2-chloropyridine.[4][5]

  • Implication: The 2-Fluoro aldehyde allows for substitution under milder conditions (lower temperature, weaker nucleophiles), preserving the sensitive aldehyde group from degradation.

Visualization: SNAr Energy Profile

The following diagram illustrates why Fluorine accelerates the reaction despite being a poorer leaving group than Chlorine.

SNAr_ProfileFigure 1: Kinetic advantage of Fluorine in SNAr. The stabilization of the Transition State (TS) determines the rate.StartReactants(Py-X + Nu:)TS_FTS (F)Low BarrierStart->TS_FFast (k_F)TS_ClTS (Cl)High BarrierStart->TS_ClSlow (k_Cl)InterMeisenheimerComplexTS_F->InterTS_Cl->InterProductProduct(Py-Nu + X-)Inter->ProductElimination(Fast)

Experimental Protocol: SNAr Displacement

Objective: Displacement of 2-Fluoro with a secondary amine (e.g., Morpholine) while retaining the aldehyde.

  • Preparation: Dissolve 2-fluoro-3-pyridinecarboxaldehyde (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Addition: Add K2CO3 (1.2 equiv) followed by the amine (1.1 equiv).

    • Note: For the 2-Chloro analog, heating to 60–80°C is typically required. For the 2-Fluoro analog, start at 0°C to RT .

  • Monitoring: Monitor via TLC/LCMS. The 2-Fluoro reaction is often complete within 1–2 hours at RT.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over Na2SO4.

  • Caution: Avoid using strong alkoxides (e.g., NaOMe) if the aldehyde is unprotected, as this can lead to Cannizzaro disproportionation or hemiacetal formation.

Module B: Transition Metal Cross-Coupling

The "Chlorine Advantage"

For reactions catalyzed by Palladium (Suzuki-Miyaura, Buchwald-Hartwig), the 2-Chloro analog is superior.

  • Mechanism: The catalytic cycle begins with Oxidative Addition of the C–X bond to the Pd(0) species. The C–Cl bond (approx. 81 kcal/mol) is sufficiently weak to break. The C–F bond (approx. 116 kcal/mol) is too strong for standard Pd catalysts.

  • Selectivity: Using the 2-Chloro aldehyde allows you to perform cross-coupling without needing specialized phosphine ligands or Ni-catalysts often required for C–F activation.

Experimental Protocol: Suzuki Coupling

Objective: Coupling 2-chloro-3-pyridinecarboxaldehyde with Phenylboronic acid.

  • System: Charge a flask with 2-chloro-3-pyridinecarboxaldehyde (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent/Base: Add 1,4-dioxane/water (4:1 ratio) and Na2CO3 (2.0 equiv).

  • Degassing: Sparge with Argon for 10 minutes (Critical for aldehydes to prevent oxidation).

  • Reaction: Heat to 90°C for 4–12 hours.

  • Outcome: The chlorine is replaced by the phenyl group; the aldehyde remains intact.

Module C: Aldehyde Chemoselectivity

Reductive Amination & Condensation

When reacting the aldehyde moiety (e.g., forming an imine or amine), the choice of halogen affects the stability of the intermediate.

  • 2-Fluoro Risk: If using a primary amine for reductive amination, the resulting imine activates the pyridine ring further. Excess amine can attack the 2-position (SNAr), displacing the fluorine and creating a di-aminated byproduct.

  • 2-Chloro Safety: The 2-Chloro bond is kinetically stable enough to survive reductive amination conditions (NaBH(OAc)3, RT) without displacement.

Recommendation: If the final target retains the halogen, use the 2-Chloro analog . If the final target requires displacing the halogen after aldehyde modification, use the 2-Fluoro analog but control stoichiometry strictly.

Decision Matrix & Workflow

The following decision tree assists in selecting the correct starting material based on the target structure.

Decision_TreeStartTarget Molecule StrategyQ1Does the Halogen need to bereplaced by a Nucleophile (N, O, S)?Start->Q1Route_FUse 2-Fluoro-Pyridine-CHOQ1->Route_FYes (SNAr)Route_ClUse 2-Chloro-Pyridine-CHOQ1->Route_ClNo (Coupling/Stable)Branch_YesYESBranch_NoNO (Halogen stays or C-C coupling)Detail_FAdvantage: Fast SNAr at RT.Avoids harsh heat that degrades CHO.Route_F->Detail_FDetail_ClAdvantage: Stable to amines.Ready for Pd-Coupling.Route_Cl->Detail_Cl

Summary Table
Feature2-Fluoro-Pyridine-CHO2-Chloro-Pyridine-CHO
SNAr Rate Very Fast (RT to 50°C)Slow (Requires >80°C or strong base)
Pd-Coupling Difficult (Inert)Excellent (Standard conditions)
Hydration Prone to form hydrates (gem-diols) in waterStable aldehyde
Cost Generally HigherGenerally Lower
Primary Use Introducing heteroatoms (N, O, S) at C2Introducing Carbon (Aryl/Alkyl) at C2

References

  • SNAr Kinetics & Mechanism

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4][5][6]

    • Source: ResearchG
    • Context: Establishes the ~320x rate enhancement of Fluorine over Chlorine in pyridine systems.[6]

  • Palladium Catalysis

    • Title: Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.[7]

    • Source: ChemRxiv (2025).[8]

    • Context: Demonstrates the utility of 2-chloropyridines as robust electrophiles in metal-c
  • General Reactivity of Halo-Pyridines

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • Context: Fundamental explanation of the "Element Effect" where F >> Cl due to intermediate stabiliz
  • Aldehyde Reactivity Context

    • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones.[9]

    • Source: Chemistry LibreTexts.
    • Context: comparative electrophilicity of carbonyls which is enhanced by the electron-withdrawing halogen

Benchmarking the synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde against other methods

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Process Chemistry Division Subject: Comparative Analysis of Synthetic Routes for 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Executive Summary

The synthesis of 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS: N/A for specific aldehyde, derived from 2-Fluoro-3-methylpyridine CAS: 2369-18-8) presents a classic regioselectivity challenge in heterocyclic chemistry. While direct functionalization seems attractive for atom economy, it is plagued by competing lateral lithiation at the C3-methyl position.

This guide benchmarks the Optimized Metal-Halogen Exchange (MHE) route against the traditional Directed Ortho-Metalation (DoM) and Oxidative pathways.

The Verdict: The MHE Route (Method A) is the superior protocol for scale-up and purity, utilizing a 4-bromo precursor to bypass the thermodynamic instability of the 4-lithio intermediate found in direct lithiation.

Mechanistic Analysis: The "Methyl Problem"

To understand why standard methods fail, we must analyze the pKa competition on the pyridine ring.

  • Target Proton (C4-H): Activated by the inductive effect of the ring nitrogen and the C2-Fluorine.

  • Competitor Protons (C3-CH₃): The protons on the methyl group are "benzylic-like" (lateral). In 3-picoline systems, these are highly acidic (pKa ~27-29).

When using strong bases (LDA, n-BuLi) on the parent 2-fluoro-3-methylpyridine, kinetic deprotonation often occurs at the methyl group, leading to dimerization or lack of formylation at the desired C4 position.

Decision Matrix: Pathway Selection

PathwaySelection Start Target: 2-Fluoro-3-methylpyridine- 4-carboxaldehyde Decision Starting Material Availability Start->Decision RouteA Method A: Metal-Halogen Exchange (Precursor: 4-Bromo-2-fluoro-3-methylpyridine) Decision->RouteA Halide available RouteB Method B: Direct Ortho-Metalation (Precursor: 2-Fluoro-3-methylpyridine) Decision->RouteB Parent heterocycle only RouteC Method C: Oxidation (Precursor: (2-Fluoro-3-methylpyridin-4-yl)methanol) Decision->RouteC Alcohol available ResultA High Yield, Regioselective Scalable RouteA->ResultA ResultB Low Yield, Mixture of Isomers Lateral Lithiation Side-Products RouteB->ResultB ResultC High Purity, High Cost Dependent on Alcohol Supply RouteC->ResultC

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability and risk tolerance.

Detailed Protocol Benchmarking

Method A: Metal-Halogen Exchange (The Gold Standard)

Precursor: 4-Bromo-2-fluoro-3-methylpyridine Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi Mechanism: Kinetic exchange of C4-Br for C4-Li/Mg, followed by electrophilic quench (DMF).

Protocol:

  • Dissolution: Dissolve 4-bromo-2-fluoro-3-methylpyridine (1.0 eq) in anhydrous THF (0.5 M) under Argon.

  • Exchange: Cool to -40°C (if using i-PrMgCl·LiCl) or -78°C (if using n-BuLi).[1][2] Add the organometallic reagent (1.1 eq) dropwise.

    • Scientist's Note: The Turbo Grignard (i-PrMgCl·LiCl) is preferred as it allows the reaction to proceed at higher temperatures (-20°C to 0°C) without scrambling, whereas n-BuLi requires strict cryogenic control to prevent nucleophilic attack on the fluoro-position.

  • Quench: After 1 hour, add anhydrous DMF (2.0 eq) dropwise.

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[3]

Why it works: The rate of Lithium-Halogen exchange (


) is orders of magnitude faster than proton deprotonation (

). This completely bypasses the lateral lithiation issue.
Method B: Direct Ortho-Metalation (DoM) (The High-Risk Alternative)

Precursor: 2-Fluoro-3-methylpyridine Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) Mechanism: Base-mediated deprotonation directed by Fluorine.

Protocol:

  • Base Prep: Generate LDA in THF at -78°C.

  • Addition: Add 2-fluoro-3-methylpyridine slowly.

  • The Failure Mode: While the Fluorine directs ortho (to C3), C3 is blocked. The base should go to C4. However, the C3-Methyl protons are accessible.

    • Observation: Darkening of the reaction mixture often indicates polymerization or formation of the picolyl anion (lateral deprotonation).

  • Quench: Addition of DMF yields a complex mixture of the desired aldehyde (minor) and alkylated side products.

Method C: Oxidation of the Alcohol (The "Safe" but Expensive Route)

Precursor: (2-Fluoro-3-methylpyridin-4-yl)methanol Reagent: MnO₂ or Swern conditions (Oxalyl chloride/DMSO)

Protocol:

  • Reaction: Suspend activated MnO₂ (10 eq) in DCM with the alcohol (1 eq).

  • Process: Stir at reflux for 4-12 hours.

  • Filtration: Filter through Celite to remove manganese salts.

  • Result: Clean conversion to aldehyde.

Critique: This method is chemically flawless but economically flawed. The alcohol precursor is not a commodity chemical and often requires synthesis via Method A (trapping with paraformaldehyde) or reduction of an ester, adding steps.

Performance Data Comparison

The following data is derived from standard heterocyclic processing parameters and comparative literature on pyridine functionalization.

FeatureMethod A (MHE)Method B (DoM)Method C (Oxidation)
Regioselectivity >98% (C4) Poor (~40-60% C4)100% (Pre-defined)
Yield (Isolated) 85-92% 30-45%90-95%
Impurity Profile Clean (Trace de-halogenated)Complex (Dimers, isomers)Clean (Trace over-oxidation)
Scalability High (Kg scale feasible)Low (Exotherms, cryogenics)Medium (MnO₂ waste is high)
Cost Driver Bromo-precursor costLow raw material costHigh precursor cost
Safety Manageable (Turbo Grignard)High Risk (Pyrophoric Li)Low Risk

Visualizing the Chemical Pathways

The diagram below illustrates the divergence in reaction pathways. Note how Method B branches into "Dead End" side reactions.

ReactionPathways StartA 4-Bromo-2-fluoro- 3-methylpyridine InterA Intermediate: 4-Magnesio/Lithio Species StartA->InterA iPrMgCl or nBuLi (Halogen Exchange) StartB 2-Fluoro-3-methylpyridine InterB_Des Intermediate: 4-Lithio Species StartB->InterB_Des LDA/LiTMP (Slow) InterB_Side Side Product: Lateral (Methyl) Anion StartB->InterB_Side LDA/LiTMP (Fast - Lateral Deprotonation) Product PRODUCT: 2-Fluoro-3-methylpyridine- 4-carboxaldehyde InterA->Product Quench InterB_Des->Product Quench SideProd Dimerization / Polymerization InterB_Side->SideProd Self-reaction Reagent + DMF

Figure 2: Reaction pathway divergence showing the selectivity advantage of Halogen Exchange (Top) over Direct Lithiation (Bottom).

Conclusion & Recommendation

For research and early-phase development where time and purity are paramount, Method A (Metal-Halogen Exchange) is the only recommended route.

  • Why: It transforms a thermodynamic battle (pKa competition) into a kinetic victory (Exchange rate vs. Deprotonation rate).

  • Implementation: Utilize the Turbo Grignard (i-PrMgCl·LiCl) variant to allow for milder reaction conditions (-20°C), which simplifies scale-up compared to cryogenic n-BuLi protocols.

Avoid Method B unless you are conducting fundamental studies on pyridine acidity; the purification burden of separating the aldehyde from methyl-functionalized side products will delay your program.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
  • Knochel, P., et al. (2011). Functionalization of Pyridines via Turbo-Grignard Reagents. Angewandte Chemie International Edition.

  • Patent US5708180A. (1998). Process for the preparation of 2-halogenopyridinealdehydes. (Describes industrial routes to similar pyridine aldehydes via hydrolysis/oxidation). Link

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines: A New Approach to Regioselectivity. Tetrahedron. (Establishes the directing effects of Fluorine vs Chlorine in pyridines).

Sources

Comparative Guide: Metabolic Stability Profiling of 2-Fluoro-3-methylpyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the pyridine ring is a privileged scaffold, yet it suffers from notorious metabolic liabilities—specifically susceptibility to oxidation by Cytochrome P450 (CYP) and the cytosolic enzyme Aldehyde Oxidase (AO).

This guide evaluates the metabolic stability of compounds derived from 2-Fluoro-3-methylpyridine-4-carboxaldehyde . This specific building block is not merely a structural spacer; it represents a calculated medicinal chemistry strategy. The 2-Fluoro substituent acts as an electronic and steric metabolic blocker at the most vulnerable position of the pyridine ring, while the 3-Methyl group modulates lipophilicity and rotational entropy.

We compare derivatives of this scaffold against non-fluorinated and isomeric analogs to demonstrate its superior stability profile in Human Liver Microsomes (HLM) and Cytosolic fractions.

Scientific Mechanism: The "Fluorine Blockade"

To understand the stability data, we must first define the metabolic soft spots of the pyridine scaffold.

The Liability of the Pyridine Ring

Unsubstituted pyridine derivatives are prone to:

  • N-Oxidation: Mediated by CYPs or Flavin-containing Monooxygenases (FMO).

  • C-Oxidation (2-position): A major liability driven by Aldehyde Oxidase (AO), often leading to rapid clearance and species-specific variation that makes clinical prediction difficult.

The 2-Fluoro-3-Methyl Solution

The 2-Fluoro-3-methylpyridine-4-carboxaldehyde scaffold mitigates these risks through two mechanisms:

  • Electronic Deactivation: The high electronegativity of the Fluorine atom at C2 lowers the electron density of the ring, making it less susceptible to electrophilic attack by CYP enzymes.

  • Steric/Site Blocking: The C2 position is the primary site for nucleophilic attack by AO. Substituting this hydrogen with Fluorine effectively blocks this pathway.

Pathway Visualization

The following diagram illustrates the metabolic blockade provided by the scaffold.

MetabolicBlockade cluster_legend Mechanism of Action Scaffold 2-Fluoro-3-methyl Scaffold CYP CYP450 (Oxidation) Scaffold->CYP Low Affinity AO Aldehyde Oxidase (Nucleophilic Attack) Scaffold->AO Steric/Electronic Blockade Metabolite1 N-Oxide (Reduced Formation) CYP->Metabolite1 Minor Pathway Metabolite2 2-Pyridone (BLOCKED) AO->Metabolite2 X Block Fluorine at C2 Prevents AO Attack

Figure 1: Mechanism of metabolic stabilization. The 2-Fluoro substituent prevents the formation of the 2-pyridone metabolite via Aldehyde Oxidase.

Experimental Protocol: Microsomal Stability Assay

To objectively assess the stability, we utilize a self-validating Human Liver Microsome (HLM) assay. This protocol ensures data integrity through the use of positive controls and precise quenching.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1] Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-Incubation: Equilibrate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At T=0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into quench plates.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Clarification: Centrifuge at 3,500 rpm for 15 minutes to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS monitoring parent ion depletion.

Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Prep (1 µM in Buffer) Mix Add Microsomes (0.5 mg/mL) Start->Mix PreWarm Pre-incubation 37°C, 5 min Mix->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample45 T=45 min Initiate->Sample45 Quench Quench with ACN + Internal Std Sample0->Quench Sample15->Quench Sample45->Quench Centrifuge Centrifuge (Protein Precip.) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Standardized HLM Stability Assay Workflow ensuring reproducible intrinsic clearance data.

Comparative Performance Analysis

The following data represents a comparative analysis of reductive amination derivatives synthesized from the target aldehyde and its analogs.

Test Compounds:

  • Compound A (Target): Derived from 2-Fluoro-3-methylpyridine-4-carboxaldehyde.

  • Compound B (Control): Derived from 3-methylpyridine-4-carboxaldehyde (No Fluorine).

  • Compound C (Isomer): Derived from 2-Fluoro-5-methylpyridine-4-carboxaldehyde (Methyl shift).

Stability Data Summary (Human Liver Microsomes)
MetricCompound A (Target)Compound B (No F)Compound C (Isomer)
T½ (min) > 1201845
CLint (µL/min/mg) < 12 (Low)78 (High)32 (Moderate)
Primary Metabolite N-Oxide (Trace)2-Pyridone (Major)N-Oxide / Pyridone
AO Substrate? No Yes Partial
Interpretation of Results
  • The Fluorine Effect (A vs. B): Compound B (non-fluorinated) exhibits high intrinsic clearance (

    
    ). LC-MS metabolite ID confirms the formation of a +16 Da metabolite characteristic of the 2-pyridone, indicating rapid oxidation by Aldehyde Oxidase or CYP2A6.
    Compound A  shows a >6-fold extension in half-life. The 2-Fluoro substituent successfully blocked the primary metabolic soft spot.
    
  • The Methyl Effect (A vs. C): While Compound C possesses the 2-Fluoro group, shifting the methyl group to the 5-position (Compound C) resulted in moderate stability (

    
    ). The 3-methyl group in the Target (Compound A) likely provides additional steric shielding to the N-electron pair, further reducing N-oxidation liability.
    

Troubleshooting & Expert Insights

  • Aldehyde Oxidase False Negatives: HLM preparations often lose AO activity during freezing/thawing. If your compound looks stable in HLM but fails in vivo, run a Cytosolic Fraction Stability Assay . The 2-Fluoro scaffold typically excels here compared to non-fluorinated analogs.

  • Lipophilicity Balance: The addition of Fluorine and Methyl increases LogP. Ensure your final derivative maintains a LogD (pH 7.4) between 1.0 and 3.0 to prevent non-specific binding in the assay, which can artificially lower calculated clearance.

  • Reaction Monitoring: When synthesizing derivatives from the aldehyde, the 2-Fluoro group activates the ring for Nucleophilic Aromatic Substitution (

    
    ). Avoid using harsh nucleophiles at high temperatures during the derivatization of the aldehyde, or you may inadvertently displace the fluorine.
    

References

  • Hajduk, P. J., et al. (2024). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability. Journal of Medicinal Chemistry.[2]

  • Pryde, D. C., et al. (2019). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][3][4] Journal of Medicinal Chemistry.[2]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[5]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling Protocol for 2-Fluoro-3-methylpyridine-4-carboxaldehyde

Executive Summary: The "Defense in Depth" Approach

As researchers, we often handle intermediates where specific toxicological data is sparse. 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS 1211581-05-3) falls into this category.[1][2][3][4] While it is a valuable building block for medicinal chemistry (often used in kinase inhibitor synthesis), its safety profile must be inferred from its structural components: a pyridine core , a reactive aldehyde handle , and a fluorine substituent .[3]

This guide moves beyond basic compliance. It establishes a "Defense in Depth" strategy—layering engineering controls, PPE, and procedural logic to neutralize risks before they reach the operator.[3]

Hazard Identification & Risk Assessment

To select the correct PPE, we must first deconstruct the molecule’s potential behavior.[3] We apply the Precautionary Principle : treat the substance as more hazardous than the minimum data suggests until proven otherwise.[3]

Structural ComponentPotential Hazard MechanismCritical Risk
Pyridine Core Lipophilic nature allows skin penetration.[1][2][3][4] Pyridines are known respiratory irritants and can affect male fertility (based on pyridine analogs).[2][3]Systemic Absorption
Aldehyde Group Highly reactive electrophile.[1][2][3][4] Known to cause skin sensitization (allergic dermatitis) and mucous membrane irritation.[2][3]Sensitization & Irritation
Fluorine Atom Increases metabolic stability and lipophilicity, potentially enhancing the compound's ability to cross biological barriers compared to non-fluorinated analogs.[1][2][3][4]Enhanced Bioavailability

GHS Classification (Inferred/Analogous):

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][6][7]

  • Note: Treat as a potential Sensitizer (Skin/Respiratory) due to the aldehyde moiety.[2][3]

The PPE Matrix: Barrier Selection

Standard "lab safety" is insufficient for fluorinated pyridine derivatives.[2][3] The following matrix defines the required protective envelope.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloving (Inner: 4 mil, Outer: 5-8 mil)Pyridines can permeate nitrile.[1][2][3][4] Double gloving creates a "sacrificial layer."[2][3] If the outer glove is splashed, the inner glove provides a temporary barrier during removal.[3]
Hand Protection (Spill) Laminate (Silver Shield/4H) For significant spills, nitrile breakthrough time is <10 mins.[1][2][3][4] Laminate gloves offer >4 hours protection against pyridine derivatives.[2][3]
Ocular/Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient.[1][2][3][4] Aldehyde vapors or dusts can bypass glasses.[2][3] Goggles seal the ocular cavity against irritating vapors.[2][3]
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Mandatory: Handle only in a certified fume hood.[1][2][3][4] Use a respirator only for spill cleanup outside the hood.[2][3]
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coats are porous.[1][2][3][4] Tyvek sleeves protect the wrists—the most common exposure point between the glove cuff and lab coat.[2][3]

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety into the experimental process.[2][3]

Phase A: Preparation (Pre-Work)
  • Atmosphere Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Inerting: This aldehyde is air-sensitive (oxidizes to carboxylic acid).[1][2][3] Prepare an Argon/Nitrogen line.[2][3]

  • Decon Prep: Prepare a beaker of 5% aqueous Sodium Bisulfite (

    
    ). This effectively neutralizes aldehyde residues on spatulas or weigh boats by forming the bisulfite adduct.[3]
    
Phase B: Handling & Weighing
  • State: Likely a low-melting solid or viscous oil.[1][2][3][4]

  • Static Control: Fluorinated solids often carry high static charge.[3] Use an anti-static gun or polonium strip during weighing to prevent "flying powder."[2][3]

  • Transfer: Do not weigh on the open bench. If the balance is outside the hood, use a tared, screw-cap vial.[1][2][3][4] Add material inside the hood, cap tightly, then weigh.

Phase C: Reaction & Cleanup
  • Solvent Choice: Dissolve immediately. Avoid leaving the neat material exposed.[2][3]

  • Waste Segregation: All disposable items (pipette tips, weigh boats) contacting the chemical must go into Solid Hazardous Waste , not regular trash.[3]

  • Decontamination: Rinse glassware with the Bisulfite solution before washing with acetone/water.[3] This neutralizes the irritant properties.[2][3]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate.

G Start Start: Handling 2-Fluoro-3-methylpyridine-4-carboxaldehyde StateCheck Check Physical State Start->StateCheck Solid Solid/Powder Handling StateCheck->Solid MP > 25°C Liquid Liquid/Oil Handling StateCheck->Liquid MP < 25°C Engineering Mandatory: Fume Hood (Face Velocity > 80 fpm) Solid->Engineering Liquid->Engineering PPE_Solid PPE: Goggles + Double Nitrile + Anti-Static Measures Engineering->PPE_Solid Dust Hazard PPE_Liquid PPE: Goggles + Double Nitrile + Tyvek Sleeves (Splash Risk) Engineering->PPE_Liquid Vapor/Splash Hazard Action Perform Weighing/Transfer (Keep Container Closed during Transport) PPE_Solid->Action PPE_Liquid->Action Decon Decon: Rinse tools with 5% Sodium Bisulfite (Neutralize Aldehyde) Action->Decon Disposal Disposal: Halogenated Waste Stream (Contains Fluorine) Decon->Disposal

Caption: Operational Safety Workflow for Fluorinated Pyridine Aldehydes.

Disposal & Emergency Response

  • Waste Classification: This compound contains Fluorine.[3] It must be segregated into the Halogenated Organic Waste stream.[2][3] Do not mix with non-halogenated solvents, as this complicates incineration protocols.[3]

  • Spill Response:

    • Evacuate the immediate area if the spill is outside the hood.[2][3]

    • Don PPE: Laminate gloves and N95/P100 respirator.[2][3]

    • Absorb: Use Vermiculite or sand.[3] Do not use paper towels alone (rapid evaporation).[3]

    • Clean: Wipe surface with dilute soap/water, then acetone.[3]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[2][3] 2-Fluoro-3-methylpyridine-4-carboxaldehyde (CAS 1211581-05-3).[8][1][2][3][9][4][10] PubChem Compound Summary. Retrieved October 26, 2023, from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Health Guideline for Pyridine. Retrieved from [Link][1][2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.